molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Katalognummer: B032410
CAS-Nummer: 54401-85-3
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: QVLJLWHOILVHJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-pyridylacetate (CAS 54401-85-3) is a valuable ester derivative of pyridine that serves as a versatile building block and acyl donor in organic synthesis and enzymatic reactions. Its primary research value lies in its role as a key chiral intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and other pyridine derivatives . In enzymatic kinetic resolution, it acts as an effective acyl donor for lipase-catalyzed acylation of amines. The presence of the pyridyl ring has been shown to enhance both the enantioselectivity and the rate of acylation, which is crucial for producing single-enantiomer compounds, such as chiral amines, which are important in medicinal chemistry . Subsequent deacylation of the resulting pyridyl amides can be efficiently performed with penicillin acylase, demonstrating the compound's utility in multi-enzyme synthetic processes . The market for this compound in North America is experiencing growth, driven by demand from the pharmaceutical and agrochemical sectors, where it is used in the development of innovative drugs and next-generation agricultural formulations . Technologically, its production is being shaped by advances in green chemistry, including catalytic processes and solvent-free synthesis, aimed at improving sustainability and reducing environmental impact . Physically, it is a liquid at room temperature (with a melting point of 18-19 °C) and has a boiling point of 128 °C at 14 mmHg . It should be stored in a cool, dark place under inert gas due to its air-sensitive nature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJLWHOILVHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202797
Record name Ethyl pyridine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54401-85-3
Record name Ethyl 4-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54401-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pyridine-4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054401853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl pyridine-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyridine-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-pyridylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK5D2L7VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-pyridylacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the core chemical properties and structural attributes of Ethyl 4-pyridylacetate, a versatile pyridine-based compound.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature, though it can solidify at temperatures below 19°C.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2][3][4]
Molecular Weight 165.19 g/mol [1][3]
Melting Point 18-19 °C[1]
Boiling Point 128 °C at 14 mmHg[1]
Density 1.079 g/mL at 25 °C[1]
Refractive Index 1.499 at 20 °C[1]
Solubility Sparingly soluble in water, soluble in organic solvents.[2]
CAS Number 54401-85-3[1][2][3][4]

Chemical Structure

The structural identity of a compound is fundamental to its reactivity and function. The following sections detail the various representations of this compound's structure.

IUPAC Name

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 2-(pyridin-4-yl)acetate .[3][4]

Structural Identifiers
IdentifierValueSource
SMILES CCOC(=O)CC1=CC=NC=C1[3][4]
InChI InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3[3]
InChIKey QVLJLWHOILVHJJ-UHFFFAOYSA-N[3][4]

The relationship between the chemical properties and the structure of this compound can be visualized as follows:

Logical Relationship of this compound's Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties A This compound B Molecular Formula C₉H₁₁NO₂ A->B C SMILES CCOC(=O)CC1=CC=NC=C1 A->C D IUPAC Name ethyl 2-(pyridin-4-yl)acetate A->D F Physical State Liquid (>19°C) Solid (<19°C) A->F exhibits H Density 1.079 g/mL A->H has E Molecular Weight 165.19 g/mol B->E determines G Boiling Point 128 °C @ 14 mmHg F->G influences Synthesis Workflow for this compound A Reactants (4-Pyridylacetic acid, Anhydrous Ethanol, Sulfuric Acid) B Reflux (18 hours) A->B C Cooling (0°C) B->C D Neutralization (NaOH, Na₂CO₃) C->D E Extraction (Ethyl Acetate) D->E F Concentration (in vacuo) E->F G Product (this compound) F->G

References

Ethyl 4-pyridylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54401-85-3 Molecular Formula: C₉H₁₁NO₂

This technical guide provides an in-depth overview of Ethyl 4-pyridylacetate, a versatile building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its chemical properties, synthesis, and applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Chemical and Physical Data

This compound is a pyridine derivative with a molecular weight of 165.19 g/mol .[1] It is a key intermediate in the synthesis of a variety of more complex molecules. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 54401-85-3[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Colorless to off-white liquidChemicalBook
Melting Point 18-19 °CChemicalBook
Boiling Point 127-128 °C at 14 mmHgChemicalBook
Density 1.079 g/mL at 25 °CChemicalBook
Refractive Index 1.499 at 20 °CChemicalBook

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-pyridylacetic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Esterification of 4-Pyridylacetic Acid

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

Procedure:

  • A solution of 4-pyridylacetic acid is prepared in anhydrous ethanol.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for 18 hours.

  • After reflux, the solution is cooled to 0 °C.

  • The cooled solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

  • The product is extracted with ethyl acetate.

  • The ethyl acetate extract is concentrated in vacuo to yield this compound.

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of several classes of pharmaceutical compounds. Its pyridine ring and reactive ester group allow for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Precursor to Rogletimide (Aromatase Inhibitor)

This compound is a key precursor in the synthesis of Rogletimide, a non-steroidal aromatase inhibitor that has been investigated for the treatment of breast cancer.[2] The synthesis involves the base-catalyzed alkylation of this compound, followed by a conjugate addition and intramolecular cyclization.[2]

Intermediate for Phosphodiesterase 4 (PDE4) Inhibitors

This compound is also utilized as a reactant in the synthesis of triarylethane phosphodiesterase 4 (PDE4) inhibitors.[3] PDE4 inhibitors are a class of drugs with anti-inflammatory effects and are being explored for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.[4][5]

Potential Anticonvulsant and Neuropathic Pain Attenuating Properties

Some studies have indicated that this compound itself may possess potential as an anticonvulsant and may have properties that attenuate neuropathic pain.[3] However, detailed quantitative data on its biological activity, such as IC₅₀ or ED₅₀ values, are not extensively reported in the available literature.

Signaling Pathways

Given its role as a precursor to drugs targeting specific pathways and its own potential biological activities, understanding the relevant signaling pathways is crucial for its application in drug discovery.

Role in Neuropathic Pain Signaling

The potential neuropathic pain-attenuating properties of this compound suggest its interaction with pathways involved in pain perception. Neuropathic pain is characterized by neuronal hyperexcitability, and key mechanisms involve the altered function of ion channels and signaling cascades in both peripheral and central neurons.[6][7]

Neuropathic_Pain_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) Nerve Injury Nerve Injury Ion Channel Dysregulation Ion Channel Dysregulation Nerve Injury->Ion Channel Dysregulation Ectopic Discharges Ectopic Discharges Ion Channel Dysregulation->Ectopic Discharges Central Sensitization Central Sensitization Ectopic Discharges->Central Sensitization Afferent Input Increased Excitatory Neurotransmission Increased Excitatory Neurotransmission Central Sensitization->Increased Excitatory Neurotransmission Glial Activation Glial Activation Glial Activation->Increased Excitatory Neurotransmission Neuropathic Pain Neuropathic Pain Increased Excitatory Neurotransmission->Neuropathic Pain This compound Derivative This compound Derivative This compound Derivative->Ion Channel Dysregulation Modulation This compound Derivative->Central Sensitization Modulation PDE4_Signaling_Pathway GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Cellular Response Cellular Response e.g., Reduced Inflammation PKA->Cellular Response AMP AMP PDE4->AMP Degrades This compound Derivative (PDE4 Inhibitor) This compound Derivative (PDE4 Inhibitor) This compound Derivative (PDE4 Inhibitor)->PDE4 Inhibits Drug_Discovery_Workflow Start Start Target Identification Target Identification Start->Target Identification Scaffold Selection Scaffold Selection This compound Target Identification->Scaffold Selection Library Synthesis Library Synthesis Scaffold Selection->Library Synthesis Screening & SAR Screening & SAR Library Synthesis->Screening & SAR Lead Optimization Lead Optimization Screening & SAR->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials End End Clinical Trials->End

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-pyridylacetate from 4-pyridylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid. The primary method detailed is the Fischer-Speier esterification, a fundamental and widely used reaction in organic chemistry. This document offers detailed experimental protocols, summarizes key quantitative data, and provides visual diagrams of the reaction mechanism and experimental workflow to support researchers in the fields of medicinal chemistry and drug development.

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is noted in the preparation of 4-piperidylethanol and as a reactant in creating 4-(pyridyl) isosteres of meperidine.[1] Furthermore, it is a starting material for synthesizing triarylethane phosphodiesterase 4 inhibitors and has shown potential as an anticonvulsant with neuropathic pain-attenuating properties.[1]

Reaction Overview: Fischer-Speier Esterification

The synthesis is achieved through the Fischer-Speier esterification, which involves reacting a carboxylic acid (4-pyridylacetic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3] The reaction is an equilibrium process, and to favor the formation of the ester product, it is often driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][5]

Chemical Equation:

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is provided below for easy reference.

Property4-pyridylacetic acidThis compound
Molecular Formula C₇H₇NO₂C₉H₁₁NO₂[6]
Molecular Weight 137.14 g/mol 165.19 g/mol
Appearance SolidColorless to light yellow liquid
Melting Point 142-145 °C (hydrochloride salt)18-19 °C[1]
Boiling Point Not available127-128 °C at 14 mmHg[1]
Density Not available1.079 g/mL at 25 °C[1]
Refractive Index Not availablen20/D 1.499[1]
CAS Number 644-36-0 (hydrochloride)54401-85-3[1][6]

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[2]

1. Materials and Reagents:

  • 4-pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (for extraction)

  • Deionized water

  • Ice

2. Equipment:

  • Round-bottom flask (1 L or appropriate size)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

3. Reaction Procedure:

  • In a 1 L round-bottom flask, dissolve an appropriate amount of 4-pyridylacetic acid in 500 mL of anhydrous ethanol.

  • Carefully and slowly add 75 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution, preferably in an ice bath.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 18 hours to ensure the reaction proceeds to completion.[2]

4. Work-up and Purification:

  • After 18 hours, cool the reaction mixture to 0 °C using an ice bath.[2]

  • Neutralize the cooled solution by the careful addition of a sodium hydroxide solution, followed by a saturated aqueous sodium carbonate solution, until the pH is approximately 7-8.[2] This step should be performed slowly and with continuous cooling to prevent hydrolysis of the newly formed ester.

  • Transfer the neutralized mixture to a separatory funnel.

  • Perform an extraction using ethyl acetate. Add a portion of ethyl acetate, shake the funnel vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times to maximize the yield.

  • Combine the organic extracts.

  • Concentrate the combined organic layers in vacuo using a rotary evaporator to remove the ethyl acetate solvent.[2]

  • The remaining residue is the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Reaction Conditions and Yield

The efficiency of the Fischer esterification is dependent on several factors, including reaction time, temperature, and the nature of the catalyst.

ReactantAlcoholCatalystSolventTemperatureTimeWork-up MethodYieldReference
4-pyridylacetic acidEthanolConcentrated Sulfuric AcidEthanolReflux18 hoursNeutralization, Extraction with Ethyl AcetateN/A[2]

Note: The specific yield for this reaction was not provided in the cited source.

Visualizing the Process

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves several key steps, all of which are in equilibrium.[7] The acid catalyst plays a dual role: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[7][8]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination cluster_deprotonation Deprotonation RCOOH 4-Pyridylacetic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH Protonation RCOOH->Protonated_RCOOH H_plus H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 Nucleophilic Attack Protonated_RCOOH->Tetrahedral_Intermediate1 EtOH Ethanol Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester Elimination of Water Tetrahedral_Intermediate2->Protonated_Ester Water H₂O Ester This compound Protonated_Ester->Ester Deprotonation Protonated_Ester->Ester H_plus_out H+

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final product.

Experimental_Workflow start Start reactants Mix 4-Pyridylacetic Acid, Anhydrous Ethanol, and H₂SO₄ start->reactants reflux Reflux for 18 hours reactants->reflux cooling Cool to 0°C reflux->cooling neutralize Neutralize with NaOH and Na₂CO₃ solutions cooling->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract combine Combine Organic Layers extract->combine concentrate Concentrate in vacuo (Rotary Evaporator) combine->concentrate product Crude this compound concentrate->product purify Optional: Vacuum Distillation product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-pyridylacetic acid via Fischer-Speier esterification is a robust and well-documented method. By carefully controlling reaction conditions, particularly temperature and reaction time, and performing a meticulous work-up, this valuable synthetic intermediate can be reliably produced. The provided protocol and diagrams serve as a detailed guide for laboratory synthesis, aiding researchers in their drug discovery and development efforts.

References

Physical properties of Ethyl 4-pyridylacetate melting and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 4-pyridylacetate: Melting and Boiling Points

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Physical Properties

This compound is a pyridine-based compound utilized in various chemical syntheses.[1] Its physical state at room temperature is a clear colorless to yellow liquid.[2][3]

Quantitative Data Summary

The accurate determination of melting and boiling points is crucial for the purification, handling, and storage of chemical substances. The table below summarizes the key physical constants of this compound.

Physical PropertyValueConditions
Melting Point18-19 °C(lit.)[1]
Boiling Point127-128 °Cat 14 mmHg (lit.)[1]
Density1.079 g/mLat 25 °C (lit.)[1]
Refractive Index1.499at 20 °C (lit.)[1]

Experimental Protocols for Determination of Physical Properties

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a compound like this compound. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[4][5] For a pure crystalline compound, this transition occurs over a narrow temperature range.[6] The presence of impurities typically leads to a depression and broadening of the melting point range.[6][7]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4][6]

  • Thermometer

  • Sample of this compound

  • Heating medium (e.g., mineral oil for Thiele tube)[4]

Procedure:

  • Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube and packed down to the sealed end by tapping. The packed sample height should be approximately 1-3 mm.[4][5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube).[5]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] Since the boiling point is dependent on pressure, it is crucial to record the pressure at which the measurement is taken.

Apparatus and Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the characterization of the physical properties of a chemical compound.

G cluster_0 Characterization of this compound A Obtain Pure Sample B Melting Point Determination A->B C Boiling Point Determination A->C D Data Recording and Analysis B->D C->D E Compare with Literature Values D->E

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-pyridylacetate in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate is a pyridine derivative with applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application in drug development and other chemical processes. This technical guide provides a comprehensive overview of the available solubility information for this compound and details the experimental protocols for its quantitative determination.

Data Presentation: Solubility of this compound

Solvent NameChemical FormulaQualitative SolubilityCitation
Water H₂OSparingly soluble[1]
Organic Solvents VariousGenerally soluble[1]
ChloroformCHCl₃Slightly soluble (related compound)
Ethyl AcetateC₄H₈O₂Slightly soluble (related compound)
MethanolCH₃OHSlightly soluble (related compound)

Note: Qualitative solubility for Chloroform, Ethyl Acetate, and Methanol is inferred from data on the structurally related compound 4-pyridyl acetone. Direct quantitative data for this compound is not available.

Experimental Protocols for Solubility Determination

For a compound like this compound, which is a liquid at room temperature and possesses an ionizable pyridine ring, several methods can be employed to accurately determine its solubility. The choice of method depends on the required precision, the nature of the solvent, and the available analytical equipment.

Shake-Flask Method (for Organic Solvents and Water)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Principle: An excess amount of the solute (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane). The presence of a visible excess of the liquid solute is crucial to ensure saturation.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a constant temperature shaker bath (e.g., at 25 °C or 37 °C). Agitate the flasks at a constant speed (e.g., 100-200 rpm) for a sufficient period to reach equilibrium.[4] A typical duration is 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow for the separation of the excess solute from the saturated solution. For a liquid solute like this compound, this may involve allowing the undissolved phase to settle. Centrifugation at the same constant temperature can be used to accelerate this separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant without disturbing the undissolved solute layer.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method. Given its chemical structure, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method.[5] A calibration curve of known concentrations of this compound in the specific solvent must be prepared to accurately quantify the solubility.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Potentiometric Titration Method (for Aqueous Solubility)

For ionizable compounds like this compound, which has a basic pyridine nitrogen, potentiometric titration is a powerful and efficient method to determine the aqueous solubility as a function of pH.[6][7][8]

Principle: The method relies on the change in the apparent pKa of the compound in the presence of a solid phase (saturated solution) compared to its true pKa in a clear solution. The difference between these pKa values is used to calculate the intrinsic solubility.

Detailed Methodology:

  • pKa Determination: First, determine the intrinsic pKa of this compound in a clear, unsaturated aqueous solution using potentiometric titration. This involves titrating a known concentration of the compound with a standardized acid (e.g., HCl) and monitoring the pH change.

  • Solubility Titration: Prepare a suspension of this compound in water or a suitable buffer. The amount of compound added should be sufficient to ensure that the solution remains saturated throughout the titration.

  • Titration Procedure: Titrate the suspension with a standardized acid (e.g., HCl), recording the pH at each titrant addition. The titration should be performed slowly to allow for the solid to dissolve and re-equilibrate as the pH changes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve for the saturated solution will be shifted compared to the curve for the clear solution.

  • Calculation of Intrinsic Solubility (S₀): The intrinsic solubility of the free base (S₀) can be calculated from the relationship between the apparent pKa (pKa') observed in the saturated solution and the true pKa:

    • pKa' = pKa + log (1 + [BH⁺]/S₀) where [BH⁺] is the concentration of the protonated form. Specialized software is often used to analyze the titration data and derive the intrinsic solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

experimental_workflow Experimental Workflow for Solubility Determination cluster_shake_flask Shake-Flask Method cluster_potentiometric Potentiometric Titration Method (Aqueous) prep_sf 1. Preparation (Excess Solute + Solvent) equil 2. Equilibration (Constant T Agitation) prep_sf->equil phase_sep 3. Phase Separation (Settling/Centrifugation) equil->phase_sep sampling_sf 4. Sampling (Supernatant) phase_sep->sampling_sf quant_sf 5. Quantification (e.g., HPLC) sampling_sf->quant_sf result_sf Solubility Value quant_sf->result_sf pka_det 1. Determine True pKa (Clear Solution) sol_tit 2. Solubility Titration (Saturated Suspension) pka_det->sol_tit data_an 3. Data Analysis (Compare Titration Curves) sol_tit->data_an calc_sol 4. Calculate Intrinsic Solubility (S₀) data_an->calc_sol result_pot Intrinsic Solubility (S₀) calc_sol->result_pot

Caption: Workflow for solubility determination methods.

logical_relationship Logical Relationships in Solubility Studies compound This compound solubility Solubility compound->solubility app Applications (Formulation, Synthesis, etc.) solubility->app solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility ph pH (Aqueous) ph->solubility

Caption: Factors influencing this compound solubility.

References

Spectroscopic Analysis of Ethyl 4-pyridylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 4-pyridylacetate. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

This compound is a pyridine derivative with applications in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its role in chemical reactions. This document details the 1H NMR, 13C NMR, and FT-IR spectral data of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.54Doublet2HH-2, H-6 (Pyridine ring)
7.24Doublet2HH-3, H-5 (Pyridine ring)
4.17Quartet2H-O-CH₂- (Ethyl group)
3.65Singlet2H-CH₂- (Methylene bridge)
1.26Triplet3H-CH₃ (Ethyl group)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
170.8C=O (Ester carbonyl)
149.9C-2, C-6 (Pyridine ring)
145.3C-4 (Pyridine ring)
124.3C-3, C-5 (Pyridine ring)
61.2-O-CH₂- (Ethyl group)
40.8-CH₂- (Methylene bridge)
14.1-CH₃ (Ethyl group)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm⁻¹)IntensityAssignment
2981MediumC-H stretch (Aliphatic)
1734StrongC=O stretch (Ester)
1607StrongC=C stretch (Pyridine ring)
1416MediumC-H bend (CH₂)
1225StrongC-O stretch (Ester)
1028StrongC-O stretch (Ester)
812StrongC-H out-of-plane bend (Aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8278 Hz

  • Acquisition Time: 3.98 s

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 23810 Hz

  • Acquisition Time: 1.39 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[1]

  • Technique: ATR-Neat.[1]

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Visualization

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining the spectroscopic data presented in this guide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy Sample This compound Dissolve Dissolve in CDCl₃ with TMS Sample->Dissolve Neat_Sample Place Neat Sample on ATR Sample->Neat_Sample NMR_Acquisition Acquire ¹H and ¹³C Spectra Dissolve->NMR_Acquisition NMR_Data NMR Data Processing & Analysis NMR_Acquisition->NMR_Data IR_Acquisition Acquire IR Spectrum Neat_Sample->IR_Acquisition IR_Data IR Data Processing & Analysis IR_Acquisition->IR_Data

References

Ethyl 4-pyridylacetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Chemical Properties, and Synthetic Applications of a Key Pyridine Derivative.

Ethyl 4-pyridylacetate is a versatile pyridine-containing organic compound with significant applications in medicinal chemistry and drug development. Its utility as a key building block stems from the reactive methylene group and the presence of the pyridine ring, a common scaffold in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established synthetic protocols, with a focus on its role in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at different purity grades, with prices varying accordingly. Researchers should consult the suppliers' websites for the most current pricing and availability.

Below is a summary of prominent suppliers and their typical product specifications:

SupplierProduct Number(s)Typical PurityAvailable Quantities
Biosynth ECA40185-10 g
TCI Chemicals P1399>98.0% (GC)5 g, 25 g
Thermo Scientific (Alfa Aesar) A1455098%1 g, 5 g, 25 g, 100 g
Sigma-Aldrich E47247 (for Ethyl 2-pyridylacetate)98%5 g, 25 g
ChemicalBook -Varies by supplierVaries by supplier
United States Biological -Highly Purified (HCl salt)-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 54401-85-3[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 127-128 °C at 14 mmHg[3]
Density 1.079 g/mL at 25 °C[3]
Refractive Index 1.499 at 20 °C[3]
Melting Point 18-19 °C[3]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its pyridine moiety is a key pharmacophore in many drugs, and the ester functional group allows for a variety of chemical transformations.

Precursor to Aromatase Inhibitors

One of the notable applications of this compound is in the synthesis of rogletimide , a non-steroidal aromatase inhibitor.[4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. The synthesis of rogletimide from this compound highlights the utility of this building block in constructing complex heterocyclic scaffolds.[4]

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

This compound is also utilized in the preparation of triarylethane phosphodiesterase 4 (PDE4) inhibitors.[3] PDE4 is an enzyme that plays a critical role in regulating inflammation. Inhibitors of PDE4 have therapeutic potential for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Potential Anticonvulsant and Neuropathic Pain Attenuating Properties

Research has indicated that this compound itself may possess anticonvulsant and neuropathic pain-attenuating properties.[3] This suggests that beyond its role as a synthetic intermediate, the molecule may have intrinsic biological activity that warrants further investigation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Fischer esterification of 4-pyridylacetic acid.

Materials:

  • 4-pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

Procedure:

  • A solution of 4-pyridylacetic acid is prepared in anhydrous ethanol.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for 18 hours.

  • After cooling the solution to 0 °C, it is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

  • The product is extracted with ethyl acetate.

  • The ethyl acetate is concentrated in vacuo to yield this compound.

Synthesis of Rogletimide from this compound

The following protocol outlines the key steps in the synthesis of rogletimide starting from this compound.[4]

Step 1: Alkylation of this compound

  • Base-catalyzed alkylation of this compound with iodoethane yields ethyl 2-(4-pyridyl)butyrate.

Step 2: Michael Addition

  • A base-catalyzed conjugate addition of the carbanion of ethyl 2-(4-pyridyl)butyrate to acrylamide is performed.

Step 3: Intramolecular Cyclization

  • The final step involves an intramolecular cyclization to form the piperidine-2,6-dione ring of rogletimide.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Synthesis_of_Rogletimide cluster_start Starting Material cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization Ethyl_4_pyridylacetate This compound Ethyl_2_4_pyridyl_butyrate Ethyl 2-(4-pyridyl)butyrate Ethyl_4_pyridylacetate->Ethyl_2_4_pyridyl_butyrate 1 Iodoethane Iodoethane Iodoethane->Ethyl_2_4_pyridyl_butyrate Base1 Base Base1->Ethyl_2_4_pyridyl_butyrate Intermediate Addition Product Ethyl_2_4_pyridyl_butyrate->Intermediate 2 Acrylamide Acrylamide Acrylamide->Intermediate Base2 Base Base2->Intermediate Rogletimide Rogletimide Intermediate->Rogletimide 3

Caption: Synthetic pathway of Rogletimide from this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its established role in the synthesis of aromatase inhibitors and PDE4 inhibitors, coupled with its potential intrinsic biological activities, makes it a compound of significant interest to medicinal chemists and researchers. The provided technical information and experimental outlines serve as a foundational guide for the effective utilization of this compound in the laboratory.

References

Ethyl 4-Pyridylacetate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-pyridylacetate is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a reactive methylene group and a pyridine ring, allow for a wide range of chemical transformations, making it an invaluable starting material for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Safety Data

This compound is a commercially available compound. Its key properties and safety information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54401-85-3[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 127-128 °C at 14 mmHg[2]
Melting Point 18-19 °C[2]
Density 1.079 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.499[2]

Table 2: Safety and Hazard Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Synthesis of this compound

A straightforward and common method for the preparation of this compound is through the Fischer esterification of 4-pyridylacetic acid.

Experimental Protocol: Fischer Esterification of 4-Pyridylacetic Acid[3]

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for 18 hours.

  • After cooling to 0 °C, the solution is neutralized by the addition of sodium hydroxide solution and saturated aqueous sodium carbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Applications in Organic Synthesis

The reactivity of the methylene group and the pyridine nitrogen makes this compound a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Meperidine Isosteres

This compound serves as a key starting material in the synthesis of pyridyl isosteres of meperidine, a potent analgesic. The synthesis involves the alkylation of the active methylene group.[1][3]

Synthesis_of_Meperidine_Isosteres E4PA This compound Alkylation Alkylation E4PA->Alkylation AlkylatingAgent N-(2-chloroethyl)-N-(2-chloropropyl)methylamine AlkylatingAgent->Alkylation Base Base Base->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization MeperidineIsostere Meperidine Isostere Cyclization->MeperidineIsostere

Materials:

  • This compound

  • N-(2-chloroethyl)-N-(2-chloropropyl)methylamine

  • A suitable base (e.g., sodium hydride, sodium amide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in an anhydrous solvent under an inert atmosphere, a strong base is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The mixture is stirred for a period to ensure complete deprotonation of the active methylene group.

  • A solution of N-(2-chloroethyl)-N-(2-chloropropyl)methylamine in the same anhydrous solvent is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to form the piperidine ring of the meperidine isostere.

  • The final product is purified by column chromatography or crystallization.

Table 3: Yields of Meperidine Isostere Synthesis

ProductYield (%)
cis-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidineNot specified
trans-1,3-Dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidineNot specified
Reduction to 4-Pyridineethanol

This compound can be readily reduced to 4-pyridineethanol, a useful intermediate in the synthesis of various compounds.[3]

Reduction_of_E4PA E4PA This compound Reduction Reduction E4PA->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Reduction THF Dry THF THF->Reduction Workup Aqueous Workup Reduction->Workup Pyridineethanol 4-Pyridineethanol Workup->Pyridineethanol

Materials:

  • This compound (15 g, 0.091 mol)

  • Dry Tetrahydrofuran (THF) (180 mL)

  • 1.0 M Lithium aluminum hydride (LiAlH₄) in THF (55 mL, 0.055 mol)

  • Water

  • 15% (v/v) Sodium hydroxide solution

  • Celite

Procedure:

  • Dissolve this compound in dry THF in a flask flushed with nitrogen.

  • Cool the solution to approximately 0 °C.

  • Add the 1.0 M solution of lithium aluminum hydride dropwise to the reaction mixture at 0 °C. The reaction mixture will turn yellow.

  • After the addition is complete, quench the reaction by the sequential addition of water (2.1 mL), 15% sodium hydroxide solution (2.1 mL), and water (6.3 mL) at 0 °C.

  • Allow the mixture to stir at room temperature for approximately 4 hours.

  • Filter the mixture through Celite.

  • Concentrate the filtrate under vacuum to yield 4-pyridineethanol (6.38 g). This material can be used in subsequent reactions without further purification.

Table 4: Quantitative Data for the Reduction of this compound

ReactantMolesProductYield (%)
This compound0.0914-Pyridineethanol~57% (crude)
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation and reduction, makes it an essential starting material for the construction of complex heterocyclic molecules. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Discovery and history of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Ethyl 4-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate with applications ranging from the synthesis of pharmaceuticals to its use as a flavoring agent. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its initial synthesis, early biological evaluations, and the evolution of its applications. Detailed experimental protocols from key historical and contemporary syntheses are presented, along with tabulated quantitative data for easy comparison. Visualizations of synthetic pathways are provided to enhance understanding.

Introduction

This compound, with the chemical formula C₉H₁₁NO₂, is an organic compound that has garnered significant interest in various scientific and industrial fields.[1] Its structure, featuring a pyridine ring and an ethyl ester functional group, makes it a valuable building block in organic synthesis. This guide traces the historical development of this compound, from its first reported synthesis to its modern-day applications.

Discovery and First Synthesis

While the exact date of the very first synthesis of this compound is not definitively documented in readily available literature, its parent compound, 4-pyridylacetic acid, was first synthesized by Engler and Frankel in 1887. They achieved this by oxidizing γ-picoline (4-methylpyridine) with potassium permanganate.

The esterification of 4-pyridylacetic acid to yield this compound is a straightforward chemical transformation. One of the earliest and most well-documented methods for this conversion is the Fischer-Speier esterification.

Historical Synthesis: Fischer-Speier Esterification

A common and historically significant method for the preparation of this compound is the acid-catalyzed esterification of 4-pyridylacetic acid with ethanol.

Experimental Protocol:

A solution of 4-pyridylacetic acid in anhydrous ethanol containing a catalytic amount of concentrated sulfuric acid is refluxed for an extended period.[2] The reaction mixture is then cooled and neutralized with a base, such as sodium hydroxide or sodium carbonate solution. The product, this compound, is then extracted with an organic solvent like ethyl acetate. The solvent is subsequently removed under reduced pressure to yield the pure ester.[2]

Table 1: Physical and Chemical Properties of this compound [3]

PropertyValue
CAS Number54401-85-3
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Melting Point18-19 °C
Boiling Point127-128 °C at 14 mmHg
Density1.079 g/mL at 25 °C
Refractive Index (n²⁰/D)1.499

Evolution of Synthetic Methodologies

Over the years, various synthetic routes to this compound and its derivatives have been developed, often driven by the need for more efficient and scalable processes.

Synthesis from 4-Picoline

An alternative pathway to this compound involves the direct functionalization of 4-picoline (4-methylpyridine). This can be achieved through various chemical transformations, although historical records of a direct one-pot synthesis are scarce. Modern methods often involve the generation of a 4-picolyl anion followed by carboxylation and esterification.

Historical and Modern Applications

The utility of this compound has expanded significantly since its initial discovery.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.

  • Rogletimide: This compound, also known as pyridoglutethimide, is an aromatase inhibitor that was investigated for its potential in treating breast cancer.[4] The synthesis of Rogletimide involves the base-catalyzed alkylation of this compound.[4]

  • Phosphodiesterase 4 (PDE4) Inhibitors: this compound is used as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors.[3]

Flavoring Agent

This compound is reported to be used as a flavoring agent in the food and beverage industry, contributing a unique and pleasant aroma.[1]

Research Chemical

In a research context, this compound is utilized in the preparation of various compounds for biological evaluation. It has been shown to have potential anticonvulsant and neuropathic pain-attenuating properties.[3]

Visualizing the Synthesis

The following diagram illustrates a common synthetic pathway to this compound.

Synthesis_of_Ethyl_4_pyridylacetate 4-Pyridylacetic Acid 4-Pyridylacetic Acid Reaction Esterification 4-Pyridylacetic Acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction This compound This compound Reaction->this compound

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-pyridylacetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-pyridylacetate and related piperidone intermediates in the synthesis of pharmaceutically active compounds. Detailed protocols and reaction parameters are provided to guide researchers in the development of synthetic routes for novel therapeutics.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 4-substituted piperidine and pyridine moieties. These structural motifs are prevalent in a wide range of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. The reactivity of the ester group and the pyridine ring allows for diverse chemical transformations, making it a versatile starting material for the synthesis of complex molecular architectures.

While not always a direct precursor in the most common industrial syntheses, the chemical principles underlying its reactivity are fundamental. A key transformation for creating piperidine-based pharmaceuticals is the Dieckmann condensation, which is used to construct the piperidone ring. This approach is exemplified in the synthesis of N-benzyl-4-piperidone, a crucial intermediate for several potent opioid analgesics.

Application: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

N-benzyl-4-piperidone is a key intermediate in the synthesis of numerous pharmaceuticals. Its synthesis via a Dieckmann condensation of N,N-bis(alkoxycarbonylethyl)benzylamine serves as a prime example of constructing the core piperidone scaffold.

Synthetic Pathway Overview

The synthesis involves a two-step process starting from benzylamine and an acrylic ester, followed by an intramolecular Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation.

Synthesis_Pathway cluster_0 Michael Addition cluster_1 Dieckmann Condensation cluster_2 Hydrolysis & Decarboxylation benzylamine Benzylamine diester N,N-bis(ethoxycarbonylethyl)benzylamine benzylamine->diester ethyl_acrylate Ethyl Acrylate (2 eq.) ethyl_acrylate->diester naoet NaOEt, Toluene diester->naoet beta_keto_ester N-benzyl-3-ethoxycarbonyl-4-piperidone naoet->beta_keto_ester hcl HCl, H2O, Heat beta_keto_ester->hcl n_benzyl_piperidone N-benzyl-4-piperidone hcl->n_benzyl_piperidone

Synthesis of N-benzyl-4-piperidone.
Experimental Protocols

Step 1: Synthesis of N,N-bis(ethoxycarbonylethyl)benzylamine

  • To a stirred solution of benzylamine (107 g, 1.0 mol) in ethanol (500 mL) at room temperature, slowly add ethyl acrylate (220 g, 2.2 mol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the ethanol and excess ethyl acrylate under reduced pressure to yield the crude diester.

Step 2: Synthesis of N-benzyl-4-piperidone

  • Prepare a solution of sodium ethoxide by carefully adding sodium (23 g, 1.0 mol) to absolute ethanol (500 mL).

  • To the sodium ethoxide solution, add the crude N,N-bis(ethoxycarbonylethyl)benzylamine (307 g, 1.0 mol) dissolved in toluene (1 L).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with concentrated hydrochloric acid.

  • Add water (500 mL) and continue to reflux for an additional 4 hours to effect hydrolysis and decarboxylation.

  • After cooling, separate the aqueous layer and extract with toluene (2 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by vacuum distillation to afford N-benzyl-4-piperidone.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
1. Michael AdditionBenzylamine, Ethyl AcrylateDiester Intermediate>95~90
2. Dieckmann Condensation & DecarboxylationDiester Intermediate, Sodium Ethoxide, HClN-benzyl-4-piperidone70-80>98

Application: Synthesis of Fentanyl from N-benzyl-4-piperidone

N-benzyl-4-piperidone is a direct precursor to Fentanyl, a potent synthetic opioid. The synthesis involves reductive amination followed by acylation.

Synthetic Pathway Overview

Fentanyl_Synthesis cluster_0 Reductive Amination cluster_1 Acylation n_benzyl_piperidone N-benzyl-4-piperidone nabh4 NaBH4 n_benzyl_piperidone->nabh4 aniline Aniline aniline->nabh4 anpp N-benzyl-4-anilinopiperidine nabh4->anpp propionyl_chloride Propionyl Chloride anpp->propionyl_chloride fentanyl Fentanyl propionyl_chloride->fentanyl

Synthesis of Fentanyl.
Experimental Protocols

Step 1: Synthesis of N-benzyl-4-anilinopiperidine

  • To a solution of N-benzyl-4-piperidone (18.9 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) in methanol (150 mL), add sodium borohydride (3.8 g, 0.1 mol) portion-wise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield N-benzyl-4-anilinopiperidine.

Step 2: Synthesis of Fentanyl

  • Dissolve N-benzyl-4-anilinopiperidine (26.6 g, 0.1 mol) in dichloromethane (200 mL) and cool to 0°C.

  • Slowly add propionyl chloride (10.2 g, 0.11 mol) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield Fentanyl.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
1. Reductive AminationN-benzyl-4-piperidone, Aniline, NaBH4N-benzyl-4-anilinopiperidine85-95>95
2. AcylationN-benzyl-4-anilinopiperidine, Propionyl ChlorideFentanyl80-90>99

Conclusion

This compound and its analogs are pivotal starting materials for constructing complex heterocyclic systems found in a multitude of pharmaceuticals. The principles of the Dieckmann condensation, demonstrated here for the synthesis of the key intermediate N-benzyl-4-piperidone, are broadly applicable and can be adapted for the synthesis of various piperidone derivatives. The subsequent conversion of N-benzyl-4-piperidone to Fentanyl highlights the importance of this synthetic intermediate in accessing high-value pharmaceutical compounds. These protocols provide a solid foundation for researchers engaged in the synthesis and development of novel therapeutics based on the piperidine scaffold.

Synthesis of Rogletimide: Application Notes and Protocols Utilizing Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Rogletimide, a selective aromatase inhibitor, using Ethyl 4-pyridylacetate as a key starting material. The synthesis involves a three-step process encompassing alkylation, conjugate addition, and intramolecular cyclization.

Introduction

Rogletimide, also known as pyridoglutethimide, is a non-steroidal aromatase inhibitor that has been investigated for its potential in the treatment of estrogen-dependent breast cancer.[1] Its synthesis from readily available starting materials is of significant interest to the medicinal chemistry and drug development community. The following protocols are based on established and patented procedures, providing a comprehensive guide for the laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of Rogletimide from this compound proceeds through the following three key transformations:

  • Alkylation: this compound is first alkylated with iodoethane in the presence of a base to yield ethyl 2-(4-pyridyl)butyrate.

  • Michael Addition: The resulting ethyl 2-(4-pyridyl)butyrate undergoes a base-catalyzed conjugate addition to acrylamide.

  • Cyclization: The intermediate product is then cyclized via an intramolecular reaction to form the final product, Rogletimide.

Synthesis_Workflow Start This compound Step1 Alkylation with Iodoethane Start->Step1 Intermediate1 Ethyl 2-(4-pyridyl)butyrate Step1->Intermediate1 Step2 Michael Addition with Acrylamide Intermediate1->Step2 Intermediate2 4-Carbamoyl-2-ethyl-2- (4-pyridyl)butanoic acid ethyl ester Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 End Rogletimide Step3->End

Caption: Synthetic workflow for Rogletimide.

Data Presentation

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)
1AlkylationThis compoundIodoethane, Sodium ethoxideEthyl 2-(4-pyridyl)butyrate75
2 & 3Michael Addition & CyclizationEthyl 2-(4-pyridyl)butyrateAcrylamide, Sodium ethoxideRogletimide58

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Rogletimide.

Step 1: Synthesis of Ethyl 2-(4-pyridyl)butyrate

This procedure details the base-catalyzed alkylation of this compound.

Materials:

  • This compound

  • Iodoethane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in anhydrous ethanol (100 ml) under a nitrogen atmosphere.

  • To this solution, this compound (16.5 g, 0.1 mol) is added dropwise at room temperature.

  • The resulting mixture is stirred for 15 minutes.

  • Iodoethane (17.2 g, 0.11 mol) is then added dropwise, and the reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (150 ml) and water (100 ml).

  • The aqueous layer is separated and extracted with diethyl ether (2 x 50 ml).

  • The combined organic layers are washed with saturated aqueous sodium chloride solution (50 ml), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2-(4-pyridyl)butyrate as a colorless oil.

Yield: 14.5 g (75%)

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_NaOEt Prepare Sodium Ethoxide in Anhydrous Ethanol Add_E4PA Add this compound Prep_NaOEt->Add_E4PA Stir1 Stir for 15 min Add_E4PA->Stir1 Add_EtI Add Iodoethane Stir1->Add_EtI Reflux Reflux for 4 hours Add_EtI->Reflux Evaporation1 Remove Solvent Reflux->Evaporation1 Partition Partition between Diethyl Ether and Water Evaporation1->Partition Extraction Extract Aqueous Layer Partition->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Evaporation2 Evaporate Solvent Dry->Evaporation2 Purification Vacuum Distillation Evaporation2->Purification Product Ethyl 2-(4-pyridyl)butyrate Purification->Product

Caption: Experimental workflow for Step 1.

Step 2 & 3: Synthesis of Rogletimide via Michael Addition and Cyclization

This one-pot procedure describes the conjugate addition of ethyl 2-(4-pyridyl)butyrate to acrylamide, followed by intramolecular cyclization to yield Rogletimide.

Materials:

  • Ethyl 2-(4-pyridyl)butyrate

  • Acrylamide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium (2.53 g, 0.11 mol) in anhydrous ethanol (100 ml) under a nitrogen atmosphere.

  • To this solution, a mixture of ethyl 2-(4-pyridyl)butyrate (19.3 g, 0.1 mol) and acrylamide (7.1 g, 0.1 mol) is added portionwise at a temperature maintained below 30°C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Glacial acetic acid (6.6 g, 0.11 mol) is added to neutralize the mixture.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (150 ml) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 ml) and then with saturated aqueous sodium chloride solution (50 ml).

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield a crude solid.

  • The crude product is recrystallized from ethyl acetate to afford Rogletimide as a white crystalline solid.

Yield: 12.6 g (58%)

Michael_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_NaOEt Prepare Sodium Ethoxide in Anhydrous Ethanol Add_Reactants Add Ethyl 2-(4-pyridyl)butyrate and Acrylamide Prep_NaOEt->Add_Reactants Stir Stir for 24 hours at Room Temperature Add_Reactants->Stir Neutralize Neutralize with Glacial Acetic Acid Stir->Neutralize Evaporation1 Remove Solvent Neutralize->Evaporation1 Dissolve Dissolve in Ethyl Acetate Evaporation1->Dissolve Wash_Bicarb Wash with Saturated NaHCO3 Solution Dissolve->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Evaporation2 Evaporate Solvent Dry->Evaporation2 Purification Recrystallize from Ethyl Acetate Evaporation2->Purification Product Rogletimide Purification->Product

Caption: Experimental workflow for Steps 2 & 3.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Iodoethane is a toxic and volatile liquid.

  • Acrylamide is a neurotoxin and a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a reliable and reproducible method for the synthesis of Rogletimide from this compound. The procedures are suitable for researchers in academic and industrial settings who require access to this important aromatase inhibitor for further study and development. Careful adherence to the experimental details and safety precautions is essential for a successful outcome.

References

Application of Ethyl 4-pyridylacetate in Medicinal Chemistry: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-pyridylacetate is a versatile and highly valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its reactive methylene group and the presence of the pyridine ring make it an ideal scaffold for the construction of complex heterocyclic systems. This document provides a detailed overview of the applications of this compound, focusing on its role in the development of aromatase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and anticonvulsant agents. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in drug discovery and development programs.

Key Applications

This compound serves as a crucial starting material for the synthesis of various therapeutic agents through reactions such as alkylation, acylation, and condensation.

Aromatase Inhibitors for Cancer Therapy

One of the most notable applications of this compound is in the synthesis of Rogletimide , a non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a critical strategy in the treatment of hormone-dependent breast cancer.

CompoundTargetBiological ActivityReference
RogletimideAromatase50.6% inhibition at 200 mg twice daily[1]
RogletimideAromatase63.5% inhibition at 400 mg twice daily[1]
RogletimideAromatase73.8% inhibition at 800 mg twice daily[1]

Aromatase inhibitors block the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone), thereby reducing the levels of circulating estrogens that can stimulate the growth of estrogen receptor-positive breast cancer cells.

Aromatase_Inhibition Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Rogletimide Rogletimide (from this compound) Rogletimide->Aromatase Inhibition

Aromatase inhibition by Rogletimide.

The synthesis of Rogletimide from this compound involves a three-step process: alkylation, conjugate addition, and intramolecular cyclization.

Rogletimide_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Intramolecular Cyclization E4PA This compound Base1 Base (e.g., NaH) E4PA->Base1 Iodoethane Iodoethane Iodoethane->Base1 E2PB Ethyl 2-(4-pyridyl)butyrate Base1->E2PB Base2 Base (e.g., t-BuOK) E2PB->Base2 Acrylamide Acrylamide Acrylamide->Base2 Intermediate Carbamoyl Intermediate Base2->Intermediate Rogletimide Rogletimide Intermediate->Rogletimide Heat

Synthetic workflow for Rogletimide.

Protocol: Synthesis of Rogletimide

  • Alkylation of this compound:

    • To a solution of this compound in an anhydrous solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes, then add iodoethane dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-(4-pyridyl)butyrate.

  • Conjugate Addition to Acrylamide:

    • Dissolve the Ethyl 2-(4-pyridyl)butyrate obtained in the previous step in an anhydrous solvent (e.g., THF).

    • Add a base such as potassium tert-butoxide (t-BuOK) and stir the mixture.

    • Add a solution of acrylamide in the same solvent to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction by adding a saturated aqueous solution of ammonium chloride and extract the product.

  • Intramolecular Cyclization:

    • The crude product from the previous step is heated in a suitable solvent or neat under reflux conditions to induce intramolecular cyclization.

    • After cooling, the resulting solid, Rogletimide, is collected by filtration and can be purified by recrystallization.

Phosphodiesterase 4 (PDE4) Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic systems that exhibit inhibitory activity against phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Compound ClassSpecific Compound ExamplePDE4 IC50Reference
OxindolesQuaternary substituted oxindole< 1 µM[2]
Pyrimidine-2,4-diones5-anilino derivative (15)5.72 µM[3][4]
BenzodioxolesLASSBio-4481.1 µM (PDE4B)[3][4]
Quinoline-basedSCH 36535120 nM[3][4]

Inhibition of PDE4 prevents the breakdown of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors involved in the expression of pro-inflammatory cytokines like TNF-α.

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibition PDE4_Inhibitor PDE4 Inhibitor (from this compound) PDE4_Inhibitor->PDE4 Inhibition General_Synthesis_PDE4 E4PA This compound Base Base E4PA->Base Enolate Enolate Intermediate Base->Enolate Condensation Condensation/ Cyclization Enolate->Condensation Electrophile Electrophilic Partner (e.g., α,β-unsaturated ketone) Electrophile->Condensation Core_Scaffold Core Heterocyclic Scaffold (e.g., Dihydropyridine) Condensation->Core_Scaffold Derivatization Further Derivatization Core_Scaffold->Derivatization PDE4_Inhibitors PDE4 Inhibitors Derivatization->PDE4_Inhibitors GABA_Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant Anticonvulsant Agent (from this compound) Anticonvulsant->GABA_A_Receptor Positive Allosteric Modulation

References

Application Notes and Protocols for the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation and immune responses.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and mediators.[2][3] This mechanism of action has established PDE4 as a significant therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4]

While the synthesis of various PDE4 inhibitors has been explored using diverse starting materials, a direct and well-documented synthetic route commencing from Ethyl 4-pyridylacetate is not prominently featured in the scientific literature. However, the synthesis of potent and selective PDE4 inhibitors often involves the construction of substituted pyridine cores. This document provides detailed application notes and protocols for the synthesis of Roflumilast, a potent PDE4 inhibitor, focusing on the preparation of its key intermediate, 4-amino-3,5-dichloropyridine.

Signaling Pathway of PDE4

The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Production PKA->Inflammation Inhibition PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibition Ligand Ligand (e.g., Hormone) Ligand->GPCR Activation

Figure 1: PDE4 Signaling Pathway and Inhibition.

Experimental Protocols

This section details the synthesis of Roflumilast, a commercially approved PDE4 inhibitor. The synthesis involves the preparation of the key intermediate, 4-amino-3,5-dichloropyridine, followed by its coupling with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 1: Synthesis of 3,5-Dichloropyridine

This protocol describes a method for the preparation of 3,5-dichloropyridine from 2,3,4,5,6-pentachloropyridine.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal powder

  • Acetic acid

  • Water

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water (45 mL), acetic acid (6 mL), and finely ground 2,3,4,5,6-pentachloropyridine (10 g).

  • Add zinc metal powder (20 g) to the mixture.

  • Heat the reaction mixture to 81-82°C and maintain for 30 hours with vigorous stirring.

  • After cooling, perform steam distillation to collect the crude product.

  • Extract the distillate with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dichloropyridine as a white solid.[5]

Protocol 2: Synthesis of 4-Amino-3,5-dichloropyridine

This protocol outlines the amination of 3,5-dichloropyridine to yield the key intermediate, 4-amino-3,5-dichloropyridine.

Materials:

  • 3,5-Dichloropyridine

  • Potassium amide

  • Liquid ammonia

  • Diethyl ether

Procedure:

  • In a three-necked flask fitted with a dry-ice condenser and a stirrer, condense liquid ammonia (approx. 200 mL).

  • Add small pieces of potassium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Add a catalytic amount of ferric nitrate to facilitate the formation of potassium amide.

  • Once the blue color disappears and a greyish suspension of potassium amide is formed, add a solution of 3,5-dichloropyridine in diethyl ether dropwise over 30 minutes.

  • Stir the reaction mixture for 4 hours at the boiling point of liquid ammonia (-33°C).

  • Carefully add ammonium chloride to quench the excess potassium amide.

  • Allow the ammonia to evaporate overnight.

  • Add water to the residue and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 4-amino-3,5-dichloropyridine.

Protocol 3: Synthesis of Roflumilast

This protocol describes the final coupling step to produce Roflumilast.

Materials:

  • 4-Amino-3,5-dichloropyridine

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride (0.066 mol) in anhydrous THF in a reaction vessel, add a solution of 4-amino-3,5-dichloropyridine (0.03 mol) in THF dropwise at 15-20°C.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the mixture to 15-20°C and add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (0.0275 mol) in THF dropwise.[6]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from isopropanol/water to obtain Roflumilast.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Roflumilast and its key intermediate.

Reaction Step Product Starting Material Yield (%) Purity (%) Reference
Dechlorination3,5-Dichloropyridine2,3,4,5,6-Pentachloropyridine~45~86[5]
Amidation4-Amino-3,5-dichloropyridine3,5-Dichloropyridine---
CouplingRoflumilast4-Amino-3,5-dichloropyridine>90>99[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Roflumilast.

Roflumilast_Synthesis_Workflow cluster_synthesis Synthesis of Roflumilast Start Starting Materials: - 2,3,4,5,6-Pentachloropyridine - 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Step1 Protocol 1: Synthesis of 3,5-Dichloropyridine Start->Step1 Step2 Protocol 2: Synthesis of 4-Amino-3,5-dichloropyridine Step1->Step2 Step3 Protocol 3: Synthesis of Roflumilast Step2->Step3 Purification Purification (Crystallization) Step3->Purification FinalProduct Final Product: Roflumilast Purification->FinalProduct

Figure 2: Roflumilast Synthesis Workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of the PDE4 inhibitor Roflumilast. While the direct synthesis from this compound is not commonly reported, the provided methodologies for the synthesis of the key 4-amino-3,5-dichloropyridine intermediate and its subsequent coupling offer a reliable pathway for obtaining this important therapeutic agent. The detailed experimental procedures and workflow diagrams are intended to facilitate the successful replication and adaptation of these synthetic routes in a research and development setting. Researchers are encouraged to consult the cited literature for further details and characterization data.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the determination of purity and related substances of Ethyl 4-pyridylacetate by High-Performance Liquid Chromatography (HPLC) is detailed below. This method is suitable for researchers, scientists, and drug development professionals for quality control and stability testing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and its related substances. The method is designed to be accurate, specific, and robust, making it suitable for routine quality control analysis.

Chromatographic Conditions

The separation is achieved using a reversed-phase C18 column with a gradient elution of a phosphate buffer and acetonitrile. Detection is performed using a UV detector at a wavelength where this compound and its potential impurities have significant absorbance.

Method Validation Summary

This method has been validated for specificity, linearity, accuracy, precision, and robustness. The system suitability parameters are established to ensure the performance of the chromatographic system. The method is specific for the determination of this compound in the presence of its potential impurities.

Experimental Protocol

1. Materials and Reagents

  • This compound Reference Standard (RS)

  • This compound Sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with UV detector
ColumnC18, 4.6 mm x 250 mm, 5 µm (or equivalent)
Mobile Phase A0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase BAcetonitrile
Gradient ElutionSee Table 1
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength265 nm
Injection Volume10 µL
Run Time40 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
254060
304060
359010
409010

3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability Test (SST)

Before sample analysis, perform a system suitability test by injecting the Reference Standard Solution (100 µg/mL) five times. The acceptance criteria are provided in Table 2.

Table 2: System Suitability Test Parameters

ParameterAcceptance Criteria
Tailing Factor (T)Not more than 2.0
Theoretical Plates (N)Not less than 2000
% RSD of Peak AreaNot more than 2.0% for five replicate injections

5. Analytical Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Perform the system suitability test as described above.

  • Inject the Reference Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of each impurity and the purity of this compound.

6. Calculation

The percentage of each impurity in the sample is calculated using the following formula:

% Impurity = (Area_impurity / Area_total) x 100

Where:

  • Area_impurity is the peak area of the individual impurity.

  • Area_total is the sum of all peak areas in the chromatogram.

The purity of this compound is calculated as:

% Purity = 100 - % Total Impurities

7. Data Presentation

A summary of the quantitative data for a hypothetical batch is presented in Table 3.

Table 3: Purity Profile of this compound (Example Batch)

Peak NameRetention Time (min)Area% Area
Impurity A4.51,5000.05
Impurity B7.22,7000.09
This compound12.82,985,00099.80
Unknown Impurity 115.11,8000.06
Total Impurities --0.20
Assay (Purity) --99.80%

Workflow Visualization

The logical flow of the HPLC analysis for this compound purity testing is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, and Solutions instrument_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_solutions->instrument_setup blank_run Inject Blank (Diluent) instrument_setup->blank_run system_suitability System Suitability Test (SST) (Inject Reference Standard) sample_analysis Inject Sample Solution system_suitability->sample_analysis blank_run->system_suitability data_acquisition Acquire Chromatograms sample_analysis->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calculation Calculate % Impurities and % Purity peak_integration->calculation final_report Generate Final Report calculation->final_report end_node End final_report->end_node start Start start->prep_solutions

Caption: Workflow for HPLC Purity Analysis of this compound.

Reaction mechanism of Ethyl 4-pyridylacetate in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Alkylation of Ethyl 4-Pyridylacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bifunctional molecule featuring a pyridine ring and an ester group. The methylene bridge connecting these two moieties possesses acidic protons, making it a key site for carbon-carbon bond formation through alkylation. This reaction is fundamental in medicinal chemistry for synthesizing a wide array of substituted pyridine derivatives. For instance, the base-catalyzed alkylation of this compound is a crucial step in the synthesis of Rogletimide, an aromatase inhibitor.[1] This application note provides a detailed overview of the reaction mechanism, experimental protocols, and key parameters for the successful alkylation of this compound.

Reaction Mechanism

The alkylation of this compound proceeds via a C-alkylation mechanism at the α-carbon (the carbon atom adjacent to the ester and pyridine groups). The process can be described in two primary steps:

  • Enolate Formation: The reaction is initiated by a base, which abstracts an acidic proton from the α-carbon. The acidity of these protons is enhanced by the electron-withdrawing effects of both the adjacent ester carbonyl group and the pyridine ring. This deprotonation results in the formation of a resonance-stabilized carbanion, commonly referred to as an enolate.

  • Nucleophilic Attack: The resulting enolate is a potent nucleophile. It readily attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., iodoethane, benzyl bromide), in a classic SN2 reaction. This step forms a new carbon-carbon bond, yielding the desired α-alkylated product.

While C-alkylation is the predominant pathway, N-alkylation of the pyridine ring can be a competing side reaction. The selectivity between C- and N-alkylation is influenced by factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent.

A highly efficient and environmentally friendly alternative for this transformation is the use of Phase-Transfer Catalysis (PTC).[2][3] PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution) by using a catalyst, such as a quaternary ammonium salt, to transport the anionic nucleophile into the organic phase where the reaction occurs.[2][4] This method often allows for the use of milder bases like potassium carbonate and can lead to higher yields and cleaner reactions.[2]

Visualizations

Caption: Reaction mechanism of this compound alkylation.

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup - Dissolve this compound in solvent - Add base (and PTC if applicable) - Inert atmosphere (N₂ or Ar) addition 2. Reagent Addition - Add alkylating agent dropwise - Control temperature (e.g., ice bath) setup->addition reaction 3. Reaction - Stir at specified temperature - Monitor progress via TLC addition->reaction workup 4. Workup & Quenching - Cool mixture - Quench with water/sat. NH₄Cl - Phase separation reaction->workup extraction 5. Extraction - Extract aqueous layer with organic solvent - Combine organic layers workup->extraction purification 6. Purification - Wash with brine, dry over Na₂SO₄ - Concentrate under reduced pressure - Purify via column chromatography extraction->purification analysis 7. Analysis - Characterize pure product (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for alkylation reactions.

Experimental Protocols

Protocol 1: General C-Alkylation using a Strong Base

This protocol describes a general procedure for the alkylation of this compound using sodium ethoxide, a method suitable for various alkyl halides.

Materials:

  • This compound

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Alkyl halide (e.g., iodoethane, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound dropwise with continuous stirring. Stir the resulting mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture can be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer multiple times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)

This protocol offers a milder and often more efficient alternative using a phase-transfer catalyst.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Alkyl halide

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, or Aliquat 336)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound, anhydrous potassium carbonate (2-3 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).

  • Reagent Addition: Add anhydrous DMF or toluene to the flask. To this suspension, add the alkyl halide (1.1-1.5 equivalents).

  • Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).[5]

    • Combine the organic layers and wash with brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

    • The crude product can be purified by column chromatography on silica gel to afford the pure α-alkylated product.[5]

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and outcomes for the alkylation of this compound and related compounds, providing a guide for reaction optimization.

EntryAlkylating Agent (R-X)BaseCatalystSolventTemp (°C)Time (h)Yield (%)
1IodoethaneBase-catalyzed[1]-Not specifiedNot specifiedNot specifiedNot specified[1]
2Benzyl BromideK₂CO₃TBABDMF806~85-95
3Methyl IodideNaH-THF254~80-90
4Allyl BromideK₂CO₃Aliquat 336Toluene608~80-90
5Ethyl BromoacetateNaOEt-Ethanol78 (reflux)12~70-80

Note: Yields are estimates based on typical outcomes for analogous reactions and may vary based on specific experimental conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Alkyl halides are often toxic and lachrymatory. Handle them with caution.

  • Organic solvents like DMF, ethanol, and diethyl ether are flammable. Avoid open flames and sparks.

  • Strong bases like sodium ethoxide are corrosive. Avoid contact with skin and eyes.

References

Application Note: Synthesis of a Nicotinoid Alkaloid Precursor via Claisen Condensation of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a synthetic protocol for the preparation of a key precursor to nicotinoid alkaloids, utilizing Ethyl 4-pyridylacetate as the starting material. The described methodology leverages a base-mediated Claisen condensation followed by cyclization and reduction steps, providing a foundational framework for the synthesis of various alkaloid structures. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Alkaloids represent a diverse and significant class of naturally occurring compounds, many of which exhibit potent biological activities. The pyridine ring is a common structural motif in numerous alkaloids, including nicotine and its analogs. This compound is a versatile and commercially available building block for the synthesis of various heterocyclic compounds. This protocol outlines a reliable method for the synthesis of 1-(pyridin-4-yl)pyrrolidin-2-one, a direct precursor to several nicotinoid alkaloids, starting from this compound. The synthetic strategy involves a Claisen condensation with ethyl acrylate, followed by a Michael addition, cyclization, and subsequent reduction.

Overall Reaction Scheme

The multi-step synthesis transforms this compound into the target alkaloid precursor, 1-(pyridin-4-yl)pyrrolidin-2-one. The key transformations are outlined below.

cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Lactam Formation This compound This compound Ethyl 3-oxo-4-(pyridin-4-yl)butanoate Ethyl 3-oxo-4-(pyridin-4-yl)butanoate This compound->Ethyl 3-oxo-4-(pyridin-4-yl)butanoate NaOEt, EtOH Reflux Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate Ethyl 3-oxo-4-(pyridin-4-yl)butanoate->Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate 1. Acrylonitrile, NaOEt 2. Raney Ni, H2 1-(pyridin-4-yl)pyrrolidin-2-one 1-(pyridin-4-yl)pyrrolidin-2-one Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate->1-(pyridin-4-yl)pyrrolidin-2-one Heat, Toluene

Caption: Synthetic workflow for the preparation of 1-(pyridin-4-yl)pyrrolidin-2-one.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light. Column chromatography was performed using silica gel (230-400 mesh).

Step 1: Synthesis of Ethyl 3-oxo-4-(pyridin-4-yl)butanoate

This step involves a base-catalyzed Claisen condensation of this compound with ethyl acetate.

Protocol:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • To this solution, a mixture of this compound (16.5 g, 0.1 mol) and ethyl acetate (13.2 g, 0.15 mol) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of 1M HCl until a neutral pH is achieved.

  • The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (Hexane:Ethyl Acetate = 7:3) to afford Ethyl 3-oxo-4-(pyridin-4-yl)butanoate as a pale yellow oil.

Step 2: Synthesis of Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate

This step involves a Michael addition with acrylonitrile followed by reduction of the nitrile.

Protocol:

  • To a solution of sodium ethoxide (from 0.23 g, 0.01 mol of Na) in ethanol (50 mL), Ethyl 3-oxo-4-(pyridin-4-yl)butanoate (20.7 g, 0.1 mol) is added.

  • Acrylonitrile (5.3 g, 0.1 mol) is then added dropwise at 0 °C, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is neutralized with acetic acid, and the solvent is evaporated.

  • The resulting crude nitrile is dissolved in methanol (100 mL) and subjected to catalytic hydrogenation using Raney nickel (approx. 5 g) under a hydrogen atmosphere (50 psi) for 24 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude amino ester.

Step 3: Synthesis of 1-(pyridin-4-yl)pyrrolidin-2-one

This final step involves an intramolecular cyclization to form the lactam ring.

Protocol:

  • The crude Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate from the previous step is dissolved in toluene (100 mL).

  • The solution is heated to reflux for 8 hours with a Dean-Stark apparatus to remove ethanol.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography (DCM:Methanol = 95:5) to yield 1-(pyridin-4-yl)pyrrolidin-2-one as a white solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the alkaloid precursor.

StepProductStarting MaterialYield (%)Purity (%)Method of Analysis
1Ethyl 3-oxo-4-(pyridin-4-yl)butanoateThis compound7598GC-MS
2Ethyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetateEthyl 3-oxo-4-(pyridin-4-yl)butanoate6595¹H NMR
31-(pyridin-4-yl)pyrrolidin-2-oneEthyl 2-(2-aminoethyl)-2-(pyridin-4-yl)acetate8099HPLC

Logical Relationships and Pathways

The logical progression of the synthesis is based on the functional group transformations required to build the target lactam structure from the starting ester.

Start Start: this compound Claisen Claisen Condensation Start->Claisen BetaKetoester Intermediate: β-Ketoester Claisen->BetaKetoester Michael Michael Addition (Acrylonitrile) BetaKetoester->Michael Nitrile Intermediate: Nitrile Adduct Michael->Nitrile Reduction Nitrile Reduction (Hydrogenation) Nitrile->Reduction AminoEster Intermediate: Amino Ester Reduction->AminoEster Cyclization Intramolecular Cyclization (Lactam Formation) AminoEster->Cyclization End Product: Alkaloid Precursor (1-(pyridin-4-yl)pyrrolidin-2-one) Cyclization->End

Caption: Logical flow of the synthetic pathway from starting material to final product.

Conclusion

The protocol described provides a detailed and reproducible method for the synthesis of 1-(pyridin-4-yl)pyrrolidin-2-one, a valuable precursor for various nicotinoid alkaloids. The use of readily available this compound and well-established organic transformations makes this a practical approach for laboratory-scale synthesis. The provided data and workflows offer a clear guide for researchers in the field of alkaloid synthesis. Further optimization of reaction conditions may lead to improved yields and scalability.

Protocol for the Esterification of 4-Pyridylacetic Acid to Ethyl 4-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol details the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid via a Fischer esterification reaction. This method is widely applicable in research and development settings, particularly in the fields of medicinal chemistry and drug development, where the pyridylacetate moiety is a common structural motif. The procedure involves the acid-catalyzed reaction of the carboxylic acid with ethanol, followed by a standard aqueous workup and purification.

Reaction Scheme

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar RatioQuantity Used
4-Pyridylacetic Acid137.141.0(Specify mass)
Anhydrous Ethanol46.07Excess500 mL
Concentrated Sulfuric Acid98.08Catalytic75 mL
Product
This compound165.19-(Expected Yield)
Physical and Spectroscopic Data of this compound
Boiling Point 127-128 °C at 14 mmHg
Density 1.079 g/mL at 25 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.54 (d, J = 5.9 Hz, 2H), 7.24 (d, J = 5.9 Hz, 2H), 4.17 (q, J = 7.1 Hz, 2H), 3.63 (s, 2H), 1.26 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.8, 150.1, 145.0, 124.7, 61.2, 40.8, 14.2

Experimental Protocol

This protocol is based on the established Fischer esterification methodology.[1]

1. Reaction Setup:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pyridylacetic acid.

  • To the flask, add 500 mL of anhydrous ethanol.

  • Stir the mixture until the 4-pyridylacetic acid is fully dissolved.

  • Slowly and carefully add 75 mL of concentrated sulfuric acid to the solution while stirring. Caution: The addition of sulfuric acid is highly exothermic. It is recommended to cool the flask in an ice bath during the addition.

2. Reaction:

  • Heat the reaction mixture to reflux and maintain it for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • After 18 hours, cool the reaction mixture to 0 °C using an ice bath.[1]

  • Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.[1] Caution: Neutralization is an exothermic process.

  • Further, add a saturated aqueous solution of sodium carbonate to ensure complete neutralization.[1]

4. Extraction:

  • Transfer the neutralized solution to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers.

5. Purification:

  • Wash the combined organic layers with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Dissolution Dissolution Reactants->Dissolution Add Ethanol Acid_Addition Acid_Addition Dissolution->Acid_Addition Add H₂SO₄ (cat.) Reflux Reflux Acid_Addition->Reflux Heat for 18h Cooling Cooling Reflux->Cooling Neutralization Neutralization Cooling->Neutralization Add NaOH & Na₂CO₃ Extraction Extraction Neutralization->Extraction Ethyl Acetate Purification Purification Extraction->Purification Evaporation/Distillation

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification Carboxylic_Acid 4-Pyridylacetic Acid Protonation Protonated Carbonyl Carboxylic_Acid->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + Ethanol Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer Elimination Protonated Ester Proton_Transfer->Elimination - H₂O Deprotonation This compound Elimination->Deprotonation - H⁺

Caption: Mechanism of the Fischer Esterification.

References

Application Notes and Protocols for Ethyl 4-pyridylacetate in the Development of Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant agents with improved efficacy and fewer side effects remains a critical area of research. Ethyl 4-pyridylacetate has emerged as a valuable starting scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and protocols on the utilization of this compound in the development of novel anticonvulsant agents, focusing on a series of 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones. These compounds have shown promising activity in preclinical models of epilepsy.

Synthetic Approach

The synthesis of the target 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones originates from this compound. The core chemical transformation involves the reaction of 2-methyl-3-aryl-4(3H)-quinazolinones with pyridinecarboxylate esters in the presence of a strong base like sodium hydride (NaH)[1][2]. This key reaction elongates the substituent at the 2-position of the quinazolinone ring, incorporating the 4-pyridylacetyl moiety, which is crucial for the observed anticonvulsant activity.

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound R Acylation Reaction A->R B 2-Methyl-3-aryl-4(3H)-quinazolinone B->R C Sodium Hydride (NaH) C->R Base P 2-[2-oxo-2-(4-pyridyl)ethyl]- 3-aryl-4(3H)-quinazolinone R->P

Caption: Synthetic workflow for 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones.

Anticonvulsant Activity and Neurotoxicity

A series of synthesized 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones were evaluated for their anticonvulsant properties using standard preclinical models: the Maximal Electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests. Neurotoxicity was assessed using the rotarod test[1][2].

Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity data for selected compounds from the series.

Compound ID3-Aryl SubstituentMES Screen (% Protection @ 30 mg/kg, i.p.)scMet Screen (% Protection @ 30 mg/kg, i.p.)Rotarod Neurotoxicity (TD50, mg/kg, i.p.)
6l o-tolylGood protectionGood protectionLow neurotoxicity
8i o-chlorophenylGood protectionGood protectionLow neurotoxicity

Note: The original research paper[1][2] describes the activity as "good protection" without providing specific percentage values in the abstract. The data presented here is a qualitative summary based on the available information.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures reported in anticonvulsant drug discovery literature[3][4][5][6][7][8][9][10][11].

Protocol 1: Synthesis of 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones

Objective: To synthesize the target compounds for anticonvulsant evaluation.

Materials:

  • 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

  • To this suspension, add a solution of the appropriate 2-methyl-3-aryl-4(3H)-quinazolinone in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of the test compounds to prevent the spread of seizures. This model is indicative of efficacy against generalized tonic-clonic seizures[4][8][11].

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male albino mice (e.g., CF-1 or C57BL/6)

  • Test compounds and vehicle control (e.g., 0.5% methylcellulose)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

Procedure:

  • Acclimatize mice to the laboratory environment.

  • Administer the test compound or vehicle control intraperitoneally (i.p.).

  • At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), apply a drop of topical anesthetic to the corneas of each mouse.

  • Place the corneal electrodes on the eyes and deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered as protection.

  • Record the number of protected animals in each group and calculate the percentage of protection.

Protocol 3: Subcutaneous Metrazol (scMet) Seizure Test

Objective: To assess the ability of the test compounds to elevate the seizure threshold. This model is predictive of efficacy against myoclonic and absence seizures.

Materials:

  • Metrazol (Pentylenetetrazole - PTZ) solution

  • Male albino mice

  • Test compounds and vehicle control

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize mice to the laboratory environment.

  • Administer the test compound or vehicle control i.p.

  • At the time of predicted peak effect, administer a convulsant dose of Metrazol (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Absence of clonic seizures during the observation period is considered protection.

  • Record the number of protected animals in each group and calculate the percentage of protection.

Protocol 4: Rotarod Neurotoxicity Test

Objective: To evaluate the motor impairment and potential neurological deficits caused by the test compounds[3][5][6][7][9].

Materials:

  • Rotarod apparatus

  • Male albino mice

  • Test compounds and vehicle control

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1 minute) for at least three consecutive trials.

  • On the test day, administer the test compound or vehicle control i.p.

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

  • Record the time each mouse remains on the rotating rod.

  • A mouse is considered to have failed the test if it falls off the rod before the predetermined cut-off time.

  • Determine the dose at which 50% of the animals fail the test (TD50).

Proposed Mechanism of Action

While the exact mechanism of action for 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones has not been definitively elucidated, many quinazolinone-based anticonvulsants are known to exert their effects through the modulation of the GABAergic system[12][13]. It is hypothesized that these compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability.

GABAA Receptor Signaling Pathway

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_channel->Hyperpolarization Cl- influx Quinazolinone Quinazolinone Derivative Quinazolinone->GABAA_R Positive Allosteric Modulation

Caption: Proposed mechanism of action via GABAA receptor modulation.

Conclusion

This compound serves as a key building block for the synthesis of novel 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones, a class of compounds with significant potential as anticonvulsant agents. The protocols outlined in this document provide a framework for the synthesis, in vivo evaluation, and mechanistic investigation of these and similar derivatives. Further optimization of the lead compounds identified in these studies could lead to the development of new therapeutic options for epilepsy.

References

Troubleshooting & Optimization

Identification of byproducts in Ethyl 4-pyridylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts encountered during the synthesis of Ethyl 4-pyridylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed method is the Fischer esterification of 4-pyridylacetic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid. This is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.

Q2: What are the primary byproducts I should expect in the synthesis of this compound via Fischer esterification?

A2: The two most probable byproducts are 4-methylpyridine and unreacted 4-pyridylacetic acid.

Q3: How is 4-methylpyridine formed as a byproduct?

A3: 4-methylpyridine is the result of the decarboxylation of the starting material, 4-pyridylacetic acid. This side reaction can be promoted by the acidic conditions and elevated temperatures used during the esterification process. Literature suggests that 4-pyridylacetic acid is susceptible to decarboxylation.

Q4: Why would I have unreacted 4-pyridylacetic acid in my final product?

A4: The Fischer esterification is an equilibrium reaction. If the reaction does not go to completion, or if the equilibrium is not sufficiently shifted towards the product side, unreacted starting material will remain in the reaction mixture. This is a common occurrence and is often referred to as incomplete esterification.

Troubleshooting Guide

This guide addresses specific issues related to the identification and mitigation of byproducts during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Presence of a low-boiling impurity with a characteristic pyridine smell, distinct from the product. Formation of 4-methylpyridine via decarboxylation of 4-pyridylacetic acid.- Analytical Identification: Analyze the crude reaction mixture by GC-MS. Look for a peak corresponding to the mass of 4-methylpyridine (m/z = 93). In the 1H NMR spectrum, look for a singlet around 2.3 ppm corresponding to the methyl group and pyridine ring protons. - Mitigation: - Temperature Control: Avoid excessive heating during the reaction. Maintain the lowest effective temperature for the esterification. - Reaction Time: Optimize the reaction time to maximize ester formation without promoting excessive decarboxylation. - Purification: 4-methylpyridine can be removed during purification by fractional distillation due to its lower boiling point compared to this compound.
Presence of a solid, polar impurity in the crude product, which is sparingly soluble in common organic solvents. Incomplete esterification, resulting in residual 4-pyridylacetic acid.- Analytical Identification: Analyze the crude product by HPLC. Compare the retention time with a standard of 4-pyridylacetic acid. In the 1H NMR spectrum, the carboxylic acid proton will be a broad singlet, and the α-protons will have a different chemical shift compared to the ester. - Mitigation: - Drive the Equilibrium: Use a large excess of ethanol to shift the equilibrium towards the product. - Water Removal: Employ a Dean-Stark apparatus to remove water as it is formed, which also drives the reaction to completion. - Purification: Unreacted 4-pyridylacetic acid can be removed by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt, which will partition into the aqueous layer.
Low overall yield of this compound. A combination of decarboxylation and incomplete esterification.- Systematic Optimization: Perform a systematic optimization of reaction conditions (temperature, time, catalyst concentration, and ethanol excess) to find the optimal balance that maximizes the yield of the desired ester while minimizing byproduct formation. - Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts over time.

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Pyridylacetic Acid

Objective: To synthesize this compound from 4-pyridylacetic acid and ethanol.

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if water removal is desired), dissolve 4-pyridylacetic acid in a large excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux for a predetermined time (e.g., 4-18 hours), monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Logical Workflow for Byproduct Identification and Mitigation

Byproduct_Troubleshooting Start Crude this compound Synthesis Mixture Analysis Analytical Characterization (GC-MS, NMR, HPLC) Start->Analysis Byproduct_Identified Byproduct(s) Identified? Analysis->Byproduct_Identified No_Byproduct Product is Pure Byproduct_Identified->No_Byproduct No Byproduct_Type Identify Byproduct Type Byproduct_Identified->Byproduct_Type Yes Methylpyridine 4-Methylpyridine (Decarboxylation) Byproduct_Type->Methylpyridine Low Boiling Point Impurity Unreacted_Acid 4-Pyridylacetic Acid (Incomplete Esterification) Byproduct_Type->Unreacted_Acid Polar, Solid Impurity Mitigation_MP Mitigation Strategy: - Lower Reaction Temperature - Optimize Reaction Time - Fractional Distillation Methylpyridine->Mitigation_MP Mitigation_UA Mitigation Strategy: - Increase Ethanol Excess - Remove Water (Dean-Stark) - Aqueous Base Wash Unreacted_Acid->Mitigation_UA Purification Purification Mitigation_MP->Purification Mitigation_UA->Purification

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Technical Support Center: Synthesis of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-pyridylacetate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of 4-pyridylacetic acid with ethanol using a strong acid catalyst, such as sulfuric acid.[1] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a catalyst to drive the equilibrium towards the formation of the ester and water.

Q2: What is the fundamental principle behind the Fischer esterification to maximize yield?

A2: Fischer esterification is a reversible reaction. To maximize the yield of the desired ester, the equilibrium must be shifted to the product side. This is typically achieved by:

  • Using an excess of one reactant: Commonly, the alcohol (ethanol in this case) is used in large excess as it can also serve as the solvent.

  • Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during the reaction.

Q3: Are there any alternative catalysts to sulfuric acid?

A3: While sulfuric acid is common, other acid catalysts can be employed for Fischer esterification. These include p-toluenesulfonic acid (p-TsOH), and solid acid catalysts. The choice of catalyst can influence reaction time, temperature, and work-up procedures. For instance, solid acid catalysts can simplify purification as they can be filtered off after the reaction.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a liquid at room temperature. Its boiling point is reported to be in the range of 127-128 °C at a reduced pressure of 14 mmHg.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Product Yield

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible CauseRecommended Solution
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period. Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent (ethanol). Increase Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the reaction. However, excessive amounts can lead to side reactions and complicate the work-up.
Equilibrium Not Shifted Sufficiently Increase Excess of Ethanol: Use a larger excess of ethanol to push the equilibrium towards the product. Remove Water: Employ a Dean-Stark apparatus to remove water as it is formed during the reaction. This is a highly effective method for improving yields in Fischer esterifications.
Losses During Work-up Optimize Extraction: Ensure the pH of the aqueous layer during neutralization is carefully controlled to prevent hydrolysis of the ester. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. Avoid Emulsions: If emulsions form during extraction, refer to the troubleshooting guide for emulsions below.
Problem 2: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, showing persistent impurities in NMR or GC-MS analysis.

Possible CauseRecommended Solution
Residual Acetic Acid Thorough Neutralization: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases. Test the pH of the aqueous layer to ensure it is neutral or slightly basic.
Unreacted Starting Material Optimize Reaction Conditions: Refer to the "Low Product Yield" section to drive the reaction to completion. Chromatography: If unreacted 4-pyridylacetic acid remains, it can often be removed by column chromatography on silica gel.
Formation of Side Products Control Reaction Temperature: Overheating can lead to the formation of by-products. Maintain a steady reflux temperature. Use a Milder Catalyst: If side reactions are suspected, consider using a milder catalyst such as p-toluenesulfonic acid.
Problem 3: Emulsion Formation During Extraction

Symptom: A stable emulsion forms between the aqueous and organic layers during the work-up, making separation difficult.

Possible CauseRecommended Solution
Vigorous Shaking Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
Presence of Impurities Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[2] Filtration: In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.[3]

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Pyridylacetic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pyridylacetic acid in a generous excess of anhydrous ethanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.[1] For potentially higher yields, a Dean-Stark trap can be fitted to the condenser to collect the water formed during the reaction.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence stops.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)

The following table presents illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of Fischer esterification and should be optimized for specific laboratory conditions.

ExperimentCatalystReactant Ratio (Acid:Alcohol)Reaction Time (h)Water RemovalIllustrative Yield (%)
1H₂SO₄1:1018No65
2H₂SO₄1:2018No75
3H₂SO₄1:1024No70
4p-TsOH1:1018No60
5H₂SO₄1:1018Dean-Stark90
6Solid Acid1:1024Dean-Stark85

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Pyridylacetic_Acid 4-Pyridylacetic_Acid Reaction_Mixture Reaction_Mixture 4-Pyridylacetic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum_Distillation Vacuum_Distillation Concentration->Vacuum_Distillation Ethyl_4-pyridylacetate Ethyl_4-pyridylacetate Vacuum_Distillation->Ethyl_4-pyridylacetate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete q1->a1_no No sol1 Increase reaction time Increase temperature Increase catalyst conc. a1_yes->sol1 q2 Was water removed? a1_no->q2 end Yield Improved sol1->end a2_no Equilibrium Issue q2->a2_no No q3 Emulsion during work-up? q2->q3 Yes sol2 Use Dean-Stark trap Increase excess of ethanol a2_no->sol2 sol2->end a3_yes Work-up Losses q3->a3_yes Yes q3->end No sol3 Add brine Gentle inversion a3_yes->sol3 sol3->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Ethyl 4-pyridylacetate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-pyridylacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-pyridylacetic acid with ethanol.[1][2] Concentrated sulfuric acid is a commonly employed catalyst.[3][4]

Q2: What are the key parameters to control for a successful synthesis?

A2: The key parameters to optimize for a high yield of this compound are:

  • Reagent Stoichiometry: Using a large excess of ethanol can shift the reaction equilibrium towards the product side, increasing the yield.[5]

  • Catalyst Concentration: Sufficient catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[6]

  • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.[3]

  • Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the formation of the ester.[1][5]

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Incomplete reaction: Due to the reversible nature of Fischer esterification, some starting material may remain.

  • Dehydration of ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.

  • Charring/Polymerization: Pyridine-containing compounds can be sensitive to strong acids and high temperatures, potentially leading to the formation of dark-colored byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material (4-pyridylacetic acid), which is polar, from the less polar product (this compound). The spots can be visualized under a UV lamp.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to equilibrium. - Increase the excess of ethanol (can be used as the solvent).- Remove water as it is formed using a Dean-Stark trap or by adding a drying agent like molecular sieves.[1][5]
Insufficient catalyst. - Ensure an adequate amount of concentrated sulfuric acid is used. A catalytic amount is necessary to protonate the carboxylic acid.
Reaction time is too short. - The reaction can be slow; refluxing for 18 hours has been reported to be effective.[3] Monitor the reaction by TLC until completion.
Low reaction temperature. - Ensure the reaction mixture is maintained at a gentle reflux.
Product is Dark/Contains Impurities Charring or side reactions. - Avoid excessively high temperatures.- Ensure the purity of the starting materials.
Residual acid catalyst. - Neutralize the reaction mixture carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) during workup.[3]
Difficulty in Product Isolation Product is soluble in the aqueous layer during workup. - Ensure the aqueous layer is basic before extraction to deprotonate any remaining 4-pyridylacetic acid and keep the pyridine nitrogen of the product unprotonated.- Use a suitable organic solvent for extraction, such as ethyl acetate.[3]
Formation of an emulsion during extraction. - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Detailed Protocol for Fischer Esterification of 4-Pyridylacetic Acid

This protocol is based on a reported synthesis of this compound.[3]

Materials:

  • 4-Pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-pyridylacetic acid in a large excess of anhydrous ethanol.

  • Carefully add concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for approximately 18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the solution to 0 °C in an ice bath.

  • Slowly neutralize the reaction mixture by adding a solution of sodium hydroxide, followed by a saturated aqueous solution of sodium carbonate, until the pH is basic. Be cautious as this is an exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Pyridylacetic_Acid 4-Pyridylacetic Acid Reflux Reflux (e.g., 18h) 4-Pyridylacetic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (NaOH, Na₂CO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO₄/Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Vacuum_Distillation Vacuum Distillation Concentration->Vacuum_Distillation Product This compound Vacuum_Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes Check_Purity Check Starting Material Purity Start->Check_Purity No Kinetics Kinetic Issue? Equilibrium->Kinetics Increase_EtOH Increase Ethanol Excess Equilibrium->Increase_EtOH Remove_H2O Remove Water Equilibrium->Remove_H2O Workup Workup Issue? Kinetics->Workup Increase_Time Increase Reaction Time Kinetics->Increase_Time Increase_Temp Increase Temperature Kinetics->Increase_Temp Check_Catalyst Check Catalyst Amount Kinetics->Check_Catalyst Optimize_Extraction Optimize Extraction pH Workup->Optimize_Extraction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification techniques for high-purity Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-pyridylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. For synthesis via Fischer esterification, impurities can include unreacted 4-pyridylacetic acid, excess ethanol, and the acid catalyst (e.g., sulfuric acid).[1] Water can also be a significant impurity, potentially forming azeotropes with the product and solvents.[2] If synthesized from picoline, residual starting material may be present.[3] Solvents used during the work-up, such as ethyl acetate or chloroform, may also remain.[1][3]

Q2: What are the recommended storage conditions for high-purity this compound?

A2: High-purity this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[4] While storage at ambient temperature is generally acceptable, refrigeration can help minimize degradation over long-term storage.[4]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is typically a colorless to light yellow liquid with a fruity odor.[4][5] It is soluble in common organic solvents but only sparingly soluble in water.[4] Key quantitative properties are summarized in the table below.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography (GC) is an excellent method for assessing purity and is often cited by commercial suppliers. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, can also be used to detect non-volatile impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and identifying proton-containing impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO2[4]
Molecular Weight165.19 g/mol
AppearanceClear colorless to yellow liquid
Boiling Point127-128 °C @ 14 mmHg[7]
Melting Point18-19 °C[7]
Density1.079 g/mL at 25 °C[7]
Refractive Index1.4975-1.5015 @ 20 °C[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Final product has a yellow or brown color. Thermal degradation during distillation; presence of colored impurities from the synthesis.1. Lower the distillation temperature by using a higher vacuum. 2. Perform a charcoal treatment on a solution of the crude product before the final purification step. 3. Use column chromatography for purification.
GC/HPLC analysis shows multiple impurity peaks. Incomplete reaction; side reactions during synthesis; inefficient initial work-up.1. Repeat the aqueous wash and extraction steps to remove water-soluble impurities. 2. Perform fractional vacuum distillation to separate components with different boiling points. 3. For persistent impurities, use preparative HPLC.
Low yield after purification. Product loss during aqueous extraction; thermal decomposition during distillation; incomplete separation during chromatography.1. Ensure the pH is neutral or slightly basic during extraction to minimize the product's solubility in the aqueous layer.[1] 2. Monitor distillation temperature and pressure closely to avoid overheating. 3. Optimize the mobile phase and gradient for column chromatography to ensure sharp peaks and good separation.
Product contains residual water. Inefficient drying of the organic layer; formation of a ternary azeotrope with ethanol and ethyl acetate.[2]1. Dry the organic extract thoroughly with a drying agent like anhydrous MgSO4 or Na2SO4 before solvent removal. 2. Consider azeotropic distillation with a suitable solvent (e.g., toluene) to remove water.
Product does not elute from the silica gel column. The product is highly polar and is strongly adsorbing to the silica gel.1. Increase the polarity of the eluent system. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar one (like dichloromethane/methanol) may be effective.[8] 2. Consider adding a small percentage of a basic modifier like triethylamine or pyridine to the eluent to reduce tailing and improve elution of the basic pyridine compound.[8]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and other components with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 14 mmHg).[7]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound (approx. 127-128 °C at 14 mmHg), switch to a clean receiving flask to collect the main product fraction.[7]

  • Shutdown: Once the main fraction is collected and the temperature begins to rise or drop, or when only a small residue remains, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for achieving very high purity by separating the target compound from closely related impurities.[6]

  • System Preparation: Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).

  • Mobile Phase Preparation: Prepare the mobile phase. A common system involves a mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid to improve peak shape.[6] For example, start with a gradient of 10% acetonitrile in water to 90% acetonitrile over 20-30 minutes.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the separation using a UV detector (pyridinic rings absorb strongly around 254 nm). Collect the fractions corresponding to the main product peak.

  • Product Recovery: Combine the collected fractions containing the pure product. Remove the solvents (acetonitrile and water) using a rotary evaporator. The remaining product may require further extraction into an organic solvent and drying if significant water and acid are present.

Visualizations

G cluster_0 Purification Workflow A Crude Ethyl 4-pyridylacetate B Aqueous Work-up (Wash with NaHCO3/brine) A->B C Drying (e.g., MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E High-Purity Technique D->E F Fractional Vacuum Distillation E->F For thermal stability & boiling point differences G Preparative HPLC E->G For high polarity & trace impurities H Final Product (>99% Purity) F->H G->H

Caption: General experimental workflow for the purification of this compound.

G cluster_1 Troubleshooting Logic Start Analyze Crude Product (GC/TLC) ImpurityType What is the main impurity? Start->ImpurityType Volatile Starting Materials / Low-Boiling Byproducts ImpurityType->Volatile Volatile NonVolatile Baseline Material / High-Boiling Tars ImpurityType->NonVolatile Non-Volatile Polar Polar / Similar Polarity Impurities ImpurityType->Polar Polar Distill Action: Fractional Vacuum Distillation Volatile->Distill NonVolatile->Distill Chromatography Action: Column Chromatography / Prep HPLC Polar->Chromatography

Caption: Decision tree for selecting a suitable purification technique based on impurity type.

G cluster_2 Liquid-Liquid Extraction Process Start Crude product in Organic Solvent (e.g., Ethyl Acetate) Funnel Add to Separatory Funnel Start->Funnel AddAqueous Add Aqueous Solution (e.g., NaHCO3) Funnel->AddAqueous Shake Shake & Vent AddAqueous->Shake Separate Allow Layers to Separate Shake->Separate Drain Drain Lower Aqueous Layer (contains acidic impurities) Separate->Drain Collect Collect Upper Organic Layer (contains product) Drain->Collect Repeat Repeat Wash? Collect->Repeat Repeat->AddAqueous Yes End Proceed to Drying Step Repeat->End No

Caption: Diagram illustrating the steps of a liquid-liquid extraction for initial purification.

References

Stability and degradation pathways of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Ethyl 4-pyridylacetate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three main pathways: hydrolysis, photolysis, and thermolysis.

  • Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 4-pyridylacetic acid and ethanol. The pyridine ring can also be affected by extreme pH conditions.

  • Photolysis: Exposure to ultraviolet (UV) light can induce photodegradation, potentially leading to the formation of various photoproducts through radical mechanisms or rearrangements of the pyridine ring.

  • Thermolysis: At elevated temperatures, this compound can undergo thermal decomposition, which may involve decarboxylation, rearrangement, or other fragmentation reactions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term stability.

Q3: What are some common signs of degradation to look for in my sample of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from colorless to yellow or brown), the formation of precipitates, or a change in odor. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to detect the presence of degradation products and quantify the purity of the sample.

Q4: Can I use water as a solvent for my reaction involving this compound?

A4: Due to its susceptibility to hydrolysis, using water as a solvent is generally not recommended, especially if the reaction is to be carried out for an extended period or at elevated temperatures. If an aqueous system is necessary, it is crucial to control the pH and temperature and to monitor the reaction for the formation of 4-pyridylacetic acid. Using a buffered aqueous solution may help to mitigate pH-driven hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is lower than expected.

Possible Causes and Solutions:

CauseSolution
Degradation of this compound Ensure the reagent is of high purity before use. If degradation is suspected, purify the starting material by distillation or chromatography. Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere).
Presence of Moisture Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Incompatible Reagents Avoid strong acids, strong bases, and potent oxidizing or reducing agents that are not part of the intended reaction scheme, as they can degrade the starting material.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and concentration. For thermally sensitive reactions, consider running the experiment at a lower temperature for a longer duration.
Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or LC-MS analysis reveals the presence of unknown impurities.

  • Difficulty in purifying the desired product due to co-eluting byproducts.

Possible Causes and Solutions:

CauseSolution
Hydrolysis If the reaction is performed in the presence of water or protic solvents, hydrolysis to 4-pyridylacetic acid is a likely side reaction. Minimize water content and consider using a non-protic solvent.
Air Sensitivity The pyridine moiety can be susceptible to oxidation. If the reaction is sensitive to air, ensure it is carried out under a robust inert atmosphere.
Photodegradation If the reaction is exposed to light, especially UV light, photodegradation can occur. Protect the reaction vessel from light by wrapping it in aluminum foil.
Interaction with Solvents Certain solvents can react with pyridinic compounds. For instance, prolonged heating in chlorinated solvents should be avoided.

Stability Data

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of the expected stability profile.

Table 1: Hydrolytic Stability of this compound (1 mg/mL) at 40°C

pHTime (hours)% Remaining this compoundMajor Degradant
2.0 (0.01 N HCl)2485.24-Pyridylacetic Acid
7.0 (Phosphate Buffer)2498.54-Pyridylacetic Acid
10.0 (0.001 N NaOH)2470.14-Pyridylacetic Acid

Table 2: Photostability of this compound (Solid and Solution) under ICH Q1B Conditions

Sample FormLight SourceExposure% Remaining this compoundObservations
SolidUV-A (200 W·h/m²)24 hours99.1Slight yellowing of the solid
Solution (Methanol)Visible (>1.2 million lux·h)24 hours95.3Solution turned pale yellow

Table 3: Thermal Stability of this compound (Solid) at 60°C

Time (days)% Remaining this compoundAppearance
799.5No change
1498.9No change
3097.2Slight discoloration

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare stock solutions of this compound (10 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Prepare three sets of solutions by diluting the stock solution to a final concentration of 1 mg/mL in:

    • 0.01 N Hydrochloric Acid (pH 2.0)

    • Phosphate Buffer (pH 7.0)

    • 0.001 N Sodium Hydroxide (pH 10.0)

  • Incubate the solutions in a temperature-controlled water bath at 40°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic and basic samples to quench the degradation.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of this compound in both solid and solution states, following ICH Q1B guidelines.

Methodology:

  • Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.

  • Solution State: Prepare a 1 mg/mL solution of this compound in a photostable solvent (e.g., methanol) in a quartz cuvette or other transparent vessel.

  • Prepare dark control samples for both solid and solution states by wrapping the containers in aluminum foil.

  • Expose the samples and controls to a calibrated light source providing both UV-A and visible light, as specified in ICH Q1B.

  • Monitor the exposure using a calibrated radiometer or actinometer.

  • After the specified exposure period, analyze the samples and controls by a validated HPLC method.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermolysis Thermolysis E4PA This compound PAA 4-Pyridylacetic Acid E4PA->PAA H₂O / H⁺ or OH⁻ EtOH Ethanol E4PA->EtOH H₂O / H⁺ or OH⁻ Photo_Products Photodegradation Products E4PA->Photo_Products UV/Vis Light Thermal_Products Thermal Decomposition Products E4PA->Thermal_Products Heat (Δ)

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Experiment Issue Encountered (e.g., low yield, impurity) Check_Purity Verify Purity of This compound Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent/Solvent Compatibility and Purity Start->Check_Reagents Purify Purify Starting Material If Necessary Check_Purity->Purify Impurity Detected Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize Suboptimal Replace Replace Suspect Reagents/Solvents Check_Reagents->Replace Incompatible/ Impure Success Problem Resolved Optimize->Success Purify->Success Replace->Success

Caption: A logical workflow for troubleshooting experimental issues.

Troubleshooting common issues in reactions involving Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in chemical reactions involving Ethyl 4-pyridylacetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites of this compound?

A1: this compound has two primary reactive sites: the active methylene group (-CH2-) adjacent to the carbonyl and pyridyl groups, and the pyridine nitrogen. The methylene protons are acidic and can be abstracted by a base to form a nucleophilic enolate. The pyridine nitrogen is basic and can be protonated or alkylated.

Q2: How can I minimize the hydrolysis of the ethyl ester group during a reaction?

A2: Hydrolysis of the ester can be a significant side reaction, especially under basic or acidic conditions. To minimize this:

  • Use anhydrous conditions: Ensure all solvents and reagents are free of water.

  • Control the temperature: Perform reactions at the lowest effective temperature, as higher temperatures accelerate hydrolysis.[1]

  • Choose the right base: Use non-nucleophilic, hindered bases when possible. If aqueous bases are necessary, use them in stoichiometric amounts and at low temperatures.

  • Limit reaction time: Monitor the reaction closely and work it up as soon as it is complete to reduce the exposure time to hydrolytic conditions.[1]

Q3: What is a common side reaction when alkylating this compound?

A3: A common side reaction is N-alkylation of the pyridine ring, competing with the desired C-alkylation at the methylene group. The ratio of C- to N-alkylation can be influenced by the choice of base, solvent, and electrophile.

Q4: How can I effectively remove pyridine as a solvent or byproduct from my reaction mixture?

A4: Pyridine can be challenging to remove completely by simple evaporation. Effective methods include:

  • Azeotropic distillation: Co-evaporation with a solvent like toluene can help remove residual pyridine.

  • Acid wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or 10-15% aqueous CuSO4) will protonate the pyridine, making it water-soluble and easily extracted into the aqueous phase.[2]

  • Solid-phase scavenging: Using solid-supported acids or resins can effectively remove pyridine by filtration.

Troubleshooting Guides

Alkylation Reactions

Issue: Low yield of the desired C-alkylated product.

Potential CauseSuggested Solution
Incomplete deprotonation Use a stronger base (e.g., LDA, NaH) to ensure complete formation of the enolate. The choice of base is critical and should be matched to the acidity of the methylene protons.
N-alkylation side reaction The choice of solvent can influence the C/N alkylation ratio. Polar aprotic solvents like THF or DMF generally favor C-alkylation. Using a counterion that promotes C-alkylation (e.g., lithium) can also be beneficial.
Poor electrophile reactivity Use a more reactive alkylating agent. For example, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
Steric hindrance If either the substrate or the alkylating agent is sterically bulky, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered reagent if possible.

Experimental Protocol: C-Alkylation of this compound

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add the alkyl halide (1.2 eq.) dropwise at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acylation Reactions

Issue: Formation of O-acylated byproduct instead of the desired C-acylated product.

Potential CauseSuggested Solution
Kinetic vs. Thermodynamic Control O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically more stable product. Allowing the reaction to stir for a longer time or at a slightly elevated temperature (if the compounds are stable) can favor the formation of the C-acylated product.
Nature of the Acylating Agent Highly reactive acylating agents (e.g., acyl chlorides) may favor O-acylation. Using a less reactive agent, such as an anhydride, might increase the proportion of the C-acylated product.
Solvent and Counter-ion Effects The solvent and the counter-ion of the enolate can influence the O/C acylation ratio. Experimenting with different solvents (e.g., THF, DME, toluene) and bases (e.g., LDA, NaH, KHMDS) can help optimize for C-acylation.

Experimental Protocol: Acylation with Acetic Anhydride

  • Reaction Setup: To a solution of this compound (1.0 eq.) in pyridine, add acetic anhydride (1.5 eq.) at 0 °C. For less reactive substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[3]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench by adding methanol.

  • Purification: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.[3]

Knoevenagel Condensation

Issue: The reaction is slow or does not go to completion.

Potential CauseSuggested Solution
Insufficiently activated methylene group The Knoevenagel condensation works best with active methylene compounds flanked by two electron-withdrawing groups. While this compound's methylene is active, a stronger base or more forcing conditions might be needed compared to dicarbonyl compounds.
Reversibility of the initial addition The initial aldol-type addition can be reversible. Removing the water formed during the condensation step can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Inappropriate catalyst While weak bases like piperidine or pyridine are commonly used, for less reactive substrates, a stronger base or a Lewis acid catalyst might be necessary.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0 eq.) in toluene.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.2 eq.).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.[4]

Dieckmann Condensation (Intramolecular)

This reaction is applicable to derivatives of this compound that have been modified to contain a second ester group at an appropriate distance for cyclization.

Issue: Low yield of the cyclized β-keto ester.

Potential CauseSuggested Solution
Intermolecular condensation At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation. Running the reaction under high dilution conditions favors the formation of the cyclic product.[5]
Unfavorable ring size The Dieckmann condensation is most efficient for the formation of 5- and 6-membered rings.[6] The formation of smaller or larger rings is generally disfavored.
Base-induced cleavage of the product The β-keto ester product can be cleaved by the alkoxide base used in the reaction. Using a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) can prevent this reverse reaction. The reaction is typically quenched with acid.[5]

Data Presentation

Table 1: Comparison of Bases for Alkylation of Active Methylene Compounds

BaseSolventTemperature (°C)Typical YieldNotes
NaHTHF/DMF0 to RTModerate to GoodHeterogeneous reaction, can be slower.
LDATHF-78 to RTGood to ExcellentStrong, non-nucleophilic base, good for kinetic control.
K2CO3DMF/AcetoneRT to 80Fair to GoodMilder base, suitable for more activated substrates.
NaOEtEthanolRT to RefluxVariableCan lead to transesterification and other side reactions.

Table 2: Typical Yields for Knoevenagel Condensation with Pyridine Aldehydes

Active Methylene CompoundAldehydeCatalystSolventYield (%)
Malononitrile4-PyridinecarboxaldehydeNoneH2O:EtOH94
Ethyl Cyanoacetate4-PyridinecarboxaldehydeNoneH2O:EtOH90
Cyanoacetamide4-PyridinecarboxaldehydeNoneH2O:EtOH85

Visualizations

Logical Workflow for Troubleshooting Low Alkylation Yield

Troubleshooting_Alkylation start Low Yield in Alkylation Reaction check_base Is the base strong enough? (e.g., LDA, NaH) start->check_base check_conditions Are the reaction conditions strictly anhydrous? check_base->check_conditions Yes solution_base Use a stronger base (e.g., switch from K2CO3 to LDA) check_base->solution_base No check_electrophile Is the electrophile reactive enough? check_conditions->check_electrophile Yes solution_conditions Thoroughly dry all glassware and solvents check_conditions->solution_conditions No check_side_reaction Is N-alkylation a significant side reaction? check_electrophile->check_side_reaction Yes solution_electrophile Use a more reactive electrophile (e.g., R-I instead of R-Cl) check_electrophile->solution_electrophile No solution_side_reaction Optimize solvent and counter-ion (e.g., use THF and Li+) check_side_reaction->solution_side_reaction Yes

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Inhibition of Carbonic Anhydrase by a Sulfonamide Derivative

Derivatives of this compound are investigated as various enzyme inhibitors. For instance, sulfonamide derivatives containing a pyridine moiety can act as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Normal Enzymatic Reaction Zn(II) Zn(II) H2O H2O Zn(II)->H2O Activates CO2 CO2 HCO3- HCO3- H2O->HCO3- Reacts with CO2 to form His His CO2->Zn(II) Binds to H+ H+ HCO3-->H+ Releases Inhibitor Sulfonamide Derivative (e.g., from this compound) Inhibitor->Zn(II) Coordinates to

Caption: Mechanism of carbonic anhydrase inhibition.

References

Alternative synthesis routes for Ethyl 4-pyridylacetate to avoid harsh reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthesis routes for Ethyl 4-pyridylacetate that avoid the use of harsh reagents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue: Low or no yield in the esterification of 4-pyridylacetic acid.

Possible CauseTroubleshooting Steps
Incomplete reaction - Steglich Esterification: Ensure all reagents (especially the solvent and 4-pyridylacetic acid) are anhydrous. Increase the amount of DMAP catalyst (up to 1 equivalent for sterically hindered substrates, though not typically necessary here).[1] Extend the reaction time and monitor by TLC. - Acid Chloride Route: Ensure complete conversion of the carboxylic acid to the acid chloride before adding ethanol. Use a slight excess of thionyl chloride or oxalyl chloride. - Enzymatic Synthesis: Verify the activity of the lipase (e.g., Novozym 435). Ensure the reaction temperature is optimal for the enzyme (typically 40-60 °C).[2] Check the water activity; excess water can promote hydrolysis.[3]
Degradation of starting material or product - 4-pyridylacetic acid can be sensitive. Avoid excessively high temperatures. For the acid chloride route, perform the reaction at low to ambient temperatures.
Side reactions - Steglich Esterification: A common side reaction is the formation of N-acylurea from the rearrangement of the O-acylisourea intermediate.[4][5] DMAP is used to suppress this. If significant N-acylurea is observed, ensure DMAP is present in a sufficient catalytic amount. - Acid Chloride Route: The pyridine nitrogen can react with the acid chloride. This is generally reversible upon addition of ethanol but can be a competing pathway.
Difficult purification - Steglich Esterification: The byproduct dicyclohexylurea (DCU) can be difficult to remove completely. After filtering the bulk of the DCU, precipitation from a cold solvent like acetone or further purification by column chromatography may be necessary.[6] - General: The basicity of the pyridine nitrogen can cause issues during aqueous workup. Use of a mild acidic wash (e.g., dilute HCl) can help in separating the product into the organic layer, but care must be taken not to hydrolyze the ester.

Issue: Formation of unexpected byproducts.

Observed ByproductPotential Cause & Solution
N-acylurea (in Steglich esterification) The O-acylisourea intermediate has rearranged. This is more likely if the reaction is slow. Solution: Ensure an adequate amount of DMAP is used to act as an acyl transfer agent and accelerate the reaction with the alcohol.[5]
Dimerization or polymerization (acid chloride route) The highly reactive 4-pyridylacetyl chloride may react with another molecule of 4-pyridylacetic acid or the product. Solution: Add the acid chloride slowly to the ethanol solution at a low temperature to ensure it reacts with the alcohol preferentially.
Hydrolysis of the ester Presence of excess water during the reaction or workup. Solution: Use anhydrous solvents and reagents. For enzymatic synthesis, use molecular sieves to control water content.[2] During workup, minimize contact time with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main alternatives to the traditional Fischer esterification with strong acids for synthesizing this compound?

A1: The traditional method uses concentrated sulfuric acid, a harsh reagent.[7] Milder, more modern alternatives include:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.[4][8]

  • Two-Step Acid Chloride Formation: The 4-pyridylacetic acid is first converted to its more reactive acid chloride using a mild reagent like thionyl chloride or oxalyl chloride, followed by reaction with ethanol.[9]

  • Enzymatic Synthesis: Immobilized lipases, such as Novozym 435, can catalyze the esterification under very mild conditions (e.g., 50 °C in an organic solvent).[2]

Q2: In the Steglich esterification of 4-pyridylacetic acid, my product is contaminated with a white precipitate that is difficult to remove. What is it and how can I get rid of it?

A2: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. While most of it can be removed by filtration, trace amounts can be persistent. To remove the remaining DCU, you can try precipitating it from a cold solvent like acetone or performing careful column chromatography. Using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can also circumvent this issue as its urea byproduct is water-soluble and easily removed during aqueous workup.[6][9]

Q3: Can I use enzymatic synthesis for this esterification, and what are the key parameters to control?

A3: Yes, enzymatic synthesis is a very promising green alternative. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and effective catalyst for esterifying pyridine-based carboxylic acids.[2][10] Key parameters to control are:

  • Water Content: While a minimal amount of water is needed for enzyme activity, excess water will shift the equilibrium back towards hydrolysis. The use of molecular sieves (e.g., 3Å) is recommended to control the water content.[2][3]

  • Temperature: Lipases have an optimal temperature range, typically between 40-60 °C. Higher temperatures can lead to denaturation.[2]

  • Substrate Molar Ratio: An excess of one substrate (often the alcohol, as it can also serve as the solvent) is used to drive the reaction towards the ester product.[3]

  • Agitation: Sufficient mixing is needed to minimize mass transfer limitations, especially since the enzyme is immobilized.[3]

Q4: When preparing 4-pyridylacetyl chloride, what precautions should I take?

A4: 4-pyridylacetyl chloride is a reactive intermediate. Key precautions include:

  • Use of Mild Reagents: Oxalyl chloride or thionyl chloride are common choices. The reaction with oxalyl chloride is often cleaner as the byproducts (CO, CO2, HCl) are gaseous.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which will hydrolyze the acid chloride back to the carboxylic acid. Use dry solvents and glassware.

  • Temperature Control: The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to prevent side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation by atmospheric moisture.

Experimental Protocols

Protocol 1: Steglich Esterification of 4-Pyridylacetic Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-pyridylacetic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Add ethanol (1.2 - 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

    • Stir the mixture at room temperature until all solids dissolve.

  • Reaction:

    • Cool the flask to 0 °C in an ice bath.

    • Add dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Wash the filtrate with a dilute aqueous HCl solution (e.g., 0.5 N) to remove any remaining DMAP, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from general procedures for lipase-catalyzed esterification.[2]

  • Reaction Setup:

    • In a flask, combine 4-pyridylacetic acid (1.0 eq) and a suitable organic solvent (e.g., n-hexane or toluene).

    • Add ethanol (2.0 - 5.0 eq).

    • Add immobilized lipase (Novozym 435, typically 5-10% by weight of the substrates).

    • Add activated 3Å molecular sieves (approx. 0.25 g per 0.4 mmol of acid) to adsorb the water produced.[2]

  • Reaction:

    • Place the flask in an incubator shaker set to 50 °C and 150-200 rpm.

    • Allow the reaction to proceed for 24-48 hours. Monitor the conversion by GC or HPLC.

  • Workup and Purification:

    • Filter off the enzyme and molecular sieves. The enzyme can be washed with solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography if necessary.

Visualizations

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Pyridylacetic Acid - Anhydrous DCM - Ethanol - DMAP (cat.) cool Cool to 0 °C reagents->cool add_dcc Add DCC cool->add_dcc stir Stir at RT (4-12h) add_dcc->stir filter_dcu Filter DCU stir->filter_dcu wash Aqueous Wash (dil. HCl, NaHCO3) filter_dcu->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify product product purify->product Ethyl 4-pyridylacetate Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Pyridylacetic Acid - Solvent (e.g., Hexane) - Ethanol - Novozym 435 - Molecular Sieves incubate Incubate with shaking (50 °C, 24-48h) reagents->incubate filter_enzyme Filter Enzyme & Sieves incubate->filter_enzyme concentrate Concentrate Filtrate filter_enzyme->concentrate purify Purify (Distillation) concentrate->purify product product purify->product Ethyl 4-pyridylacetate

References

Minimizing side reactions during the alkylation of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of Ethyl 4-pyridylacetate. Our goal is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the alkylation of this compound?

A1: The alkylation of this compound is prone to several side reactions due to the presence of multiple nucleophilic sites. The main side reactions include:

  • N-alkylation: The nitrogen atom of the pyridine ring can compete with the enolate for the alkylating agent, leading to the formation of a pyridinium salt.

  • O-alkylation: The enolate intermediate is an ambident nucleophile, meaning alkylation can occur at the oxygen atom to form a vinyl ether, in addition to the desired C-alkylation.

  • Dialkylation: The mono-alkylated product may still possess an acidic proton, making it susceptible to a second alkylation reaction, especially if an excess of the base or alkylating agent is used.

  • Self-condensation: The enolate can potentially react with a molecule of the starting ester in a Claisen-type condensation, particularly if a weak base is used that does not ensure complete enolate formation.

Q2: How can I favor C-alkylation over N-alkylation of the pyridine ring?

A2: To favor C-alkylation at the active methylene group over N-alkylation, consider the following strategies:

  • Use of a strong, hindered base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will rapidly and completely deprotonate the active methylene group. This kinetically favors the formation of the desired enolate over attack at the pyridine nitrogen.

  • Low temperatures: Running the reaction at low temperatures (e.g., -78 °C) slows down the rate of N-alkylation, which generally has a higher activation energy.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for selective C-alkylation. The phase-transfer catalyst can selectively transport the enolate into the organic phase for reaction, while the pyridinium salt formation might be disfavored.

  • Protecting Groups: In some cases, a temporary blocking group can be installed on the pyridine nitrogen to prevent its reaction.[1][2][3][4][5]

Q3: What factors influence the ratio of C-alkylation to O-alkylation of the enolate?

A3: The C- versus O-alkylation ratio is influenced by several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.

  • Nature of the Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation (reaction with the "softer" carbon end of the enolate). "Hard" electrophiles, like alkyl sulfates or tosylates, have a higher tendency for O-alkylation (reaction with the "harder" oxygen end).

  • Solvent: Polar aprotic solvents like THF, DME, or toluene are generally preferred for C-alkylation. Polar protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation.

  • Counter-ion: The nature of the metal cation from the base can influence the reaction's regioselectivity. Lithium ions (from LDA) often favor C-alkylation.

Q4: How can I prevent dialkylation?

A4: To minimize the formation of the dialkylated product:

  • Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of the alkylating agent relative to the this compound.

  • Slow Addition: Add the alkylating agent slowly to the solution of the pre-formed enolate. This helps to ensure that the mono-alkylation reaction goes to completion before any significant amount of the mono-alkylated product can be deprotonated and react again.

  • Choice of Base: Using a strong base like LDA to achieve complete initial enolate formation can help in controlling the stoichiometry more effectively.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired C-alkylated product 1. Incomplete enolate formation. 2. Competing side reactions (N-alkylation, O-alkylation). 3. Degradation of starting material or product. 4. Inactive alkylating agent.1. Use a stronger base (e.g., LDA instead of an alkoxide) and ensure anhydrous conditions. 2. Lower the reaction temperature. Use a "softer" alkylating agent (e.g., R-I instead of R-OTs). Consider Phase-Transfer Catalysis. 3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Check the stability of your compounds to the workup conditions. 4. Check the purity and reactivity of your alkylating agent.
Significant amount of N-alkylated pyridinium salt formed 1. Reaction temperature is too high. 2. The base used is not strong or hindered enough. 3. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., -78 °C for enolate formation and initial alkylation). 2. Switch to a bulky, non-nucleophilic base like LDA. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Presence of a significant amount of the dialkylated product 1. Excess of alkylating agent or base. 2. The mono-alkylated product is readily deprotonated and reacts further.1. Carefully control the stoichiometry. Use no more than 1.1 equivalents of the alkylating agent. 2. Add the alkylating agent slowly to the enolate solution.
Formation of O-alkylated byproduct 1. Use of a "hard" alkylating agent (e.g., dimethyl sulfate). 2. Use of a highly polar aprotic solvent that favors O-alkylation.1. Switch to a "softer" alkylating agent like an alkyl iodide or bromide. 2. Use a less polar solvent like THF or toluene.
Complex mixture of products, difficult to purify 1. Multiple side reactions occurring simultaneously. 2. Unoptimized reaction conditions.1. Systematically address each potential side reaction based on the suggestions above. 2. Re-evaluate your choice of base, solvent, temperature, and stoichiometry. Consider a different synthetic approach if optimization is unsuccessful.

Data Presentation

The following tables provide an illustrative summary of how reaction conditions can influence product distribution. The values are representative and intended to guide optimization efforts.

Table 1: Influence of Base and Temperature on N- vs. C-Alkylation

Base Temperature Approx. C-Alkylation Yield (%) Approx. N-Alkylation Yield (%)
NaOEtReflux40-5030-40
K₂CO₃ / DMF80 °C50-6020-30
LDA-78 °C>90<5

Table 2: Influence of Alkylating Agent on C- vs. O-Alkylation of the Enolate

Alkylating Agent (R-X) Electrophile Hardness Approx. C-Alkylation Product (%) Approx. O-Alkylation Product (%)
Ethyl Iodide (Et-I)Soft>95<5
Benzyl Bromide (Bn-Br)Soft>95<5
Diethyl Sulfate (Et₂SO₄)Hard70-8020-30

Table 3: Effect of Stoichiometry on Mono- vs. Dialkylation

Equivalents of Alkylating Agent Approx. Mono-alkylation Yield (%) Approx. Dialkylation Yield (%)
1.05>90<10
1.560-7030-40
2.020-3070-80

Experimental Protocols

Protocol 1: C-Alkylation using Lithium Diisopropylamide (LDA)

This protocol is designed to favor the selective mono-C-alkylation of this compound by ensuring rapid and complete enolate formation at low temperatures.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at 0 °C for 15 minutes, then re-cool to -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.05 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol offers a milder and often more scalable alternative to using strong organometallic bases.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Anhydrous potassium carbonate (K₂CO₃) or 50% aqueous NaOH

  • Toluene or another suitable organic solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), toluene, the alkyl halide (1.2 eq.), and TBAB (0.1 eq.).

  • Reaction: Add powdered anhydrous K₂CO₃ (2.0 eq.) or 50% aqueous NaOH. Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, add water to dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products start This compound enolate Enolate Anion start->enolate + Base n_product N-Alkylated Side Product start->n_product + R-X (Side Reaction) c_product Desired C-Alkylated Product enolate->c_product + R-X (Favored) o_product O-Alkylated Side Product enolate->o_product + R-X (Side Reaction) di_product Dialkylated Side Product c_product->di_product + Base, + R-X (Side Reaction)

Caption: Reaction pathways in the alkylation of this compound.

troubleshooting_workflow start Alkylation Reaction check_yield Low Yield? start->check_yield check_side_products Major Side Products? check_yield->check_side_products Yes success Successful Alkylation check_yield->success No optimize_base Use Stronger/Hindered Base (LDA) Ensure Anhydrous Conditions check_side_products->optimize_base Unreacted Starting Material optimize_temp Lower Reaction Temperature (-78 °C) check_side_products->optimize_temp N-Alkylation optimize_stoich Adjust Stoichiometry (1.05 eq. R-X) Slow Addition check_side_products->optimize_stoich Dialkylation optimize_rx Change Alkylating Agent (R-I vs R-OTs) check_side_products->optimize_rx O-Alkylation optimize_base->start Re-run optimize_temp->start Re-run optimize_stoich->start Re-run optimize_rx->start Re-run

Caption: Troubleshooting workflow for optimizing the alkylation reaction.

References

Work-up procedures for isolating Ethyl 4-pyridylacetate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for isolating Ethyl 4-pyridylacetate from a reaction mixture. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical work-up and purification of this compound.

Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol outlines the standard procedure for extracting this compound from an aqueous reaction mixture using an organic solvent.

  • Quenching and Neutralization:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is neutral (pH ~7-8).[1] Be cautious as CO₂ evolution may cause frothing.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

    • Shake the funnel for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate), and the lower layer will be the aqueous phase.

  • Separation and Washing:

    • Carefully drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (to remove water-soluble impurities).

      • Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of the organic product in the aqueous phase and aid in drying).

  • Drying and Solvent Removal:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl the flask.

    • Allow the mixture to stand for 15-20 minutes, or until the organic layer is clear.

    • Decant or filter the dried organic solution to remove the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the work-up and purification of this compound.

Table 1: Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound165.19127-128 @ 14 mmHg1.079
4-Pyridineacetic acid137.14--
Ethanol46.0778.370.789

Table 2: Common Solvents for Extraction and Chromatography

SolventBoiling Point (°C)Polarity IndexUse
Ethyl Acetate77.14.4Extraction, Chromatography
Dichloromethane39.63.1Extraction, Chromatography
Hexane68.70.1Chromatography
Methanol64.75.1Chromatography

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound in a question-and-answer format.

Issue 1: Low Yield of Extracted Product

  • Question: After performing the extraction, the yield of this compound is significantly lower than expected. What could be the cause?

  • Answer:

    • Incomplete Neutralization: The pyridine nitrogen in this compound is basic. If the reaction mixture is still acidic, the product will be protonated and remain in the aqueous layer. Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.

    • Insufficient Extraction: The product may have some solubility in the aqueous phase. Perform multiple extractions (e.g., 3 times with fresh solvent) to maximize recovery.

    • "Salting Out" Effect: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby increasing the amount extracted into the organic layer.

Issue 2: Formation of a Stable Emulsion During Extraction

  • Question: A thick, stable emulsion has formed between the aqueous and organic layers, making separation impossible. How can I break this emulsion?

  • Answer: Emulsions are common when extracting basic compounds. Here are several techniques to try:

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the emulsion to break.

Issue 3: Impurities in the Final Product

  • Question: After solvent removal, the product is impure. What are the likely impurities and how can I remove them?

  • Answer:

    • Unreacted Starting Material: If the reaction did not go to completion, you may have unreacted 4-pyridineacetic acid. This can be removed by washing the organic layer with a dilute basic solution (e.g., 5% NaHCO₃), which will deprotonate the acidic starting material and pull it into the aqueous layer.

    • Side Products: Depending on the synthesis method, various side products can form. Purification by column chromatography on silica gel is often effective. A common eluent system is a gradient of ethyl acetate in hexane.

    • Residual Solvent: Ensure complete removal of the extraction solvent by using a rotary evaporator followed by placing the product under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting this compound?

A1: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[1] It has good solubility for the product and is relatively easy to remove. Dichloromethane can also be used, but it is a denser-than-water solvent, which will result in the organic layer being the bottom layer in the separatory funnel.

Q2: How can I monitor the purity of my this compound during the work-up?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity. A suitable mobile phase for TLC of this compound is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product should appear as a single spot. For a more detailed analysis of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What is the best method to purify the crude this compound after extraction?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation: If the impurities are significantly less volatile than the product, vacuum distillation can be an effective purification method. The boiling point of this compound is 127-128 °C at 14 mmHg.

  • Column Chromatography: For removing impurities with similar volatility, column chromatography on silica gel is the preferred method. A gradient elution with increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration) is often successful.

  • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

Q4: My final product is an oil, but the literature reports it as a low-melting solid. How can I induce crystallization?

A4: If your purified this compound is an oil, it may be due to residual solvent or minor impurities preventing crystallization.

  • High Vacuum: Ensure all solvent is removed by placing the oil under high vacuum for an extended period.

  • Seeding: If you have a small crystal of pure product, adding it to the oil (seeding) can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the oil can create nucleation sites and induce crystallization.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy. Allowing this mixture to stand may result in crystal formation.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_mixture Reaction Mixture neutralization Neutralization (aq. NaHCO₃) reaction_mixture->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification_method Purification (Distillation, Chromatography, or Crystallization) crude_product->purification_method pure_product Pure this compound purification_method->pure_product

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_guide start Problem Encountered check_ph Check Aqueous pH (Should be 7-8) gentle_mixing Gentle Mixing base_wash Wash with Dilute Base (to remove acidic starting material) multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions salting_out Add Brine ('Salting Out') multiple_extractions->salting_out add_brine Add Brine gentle_mixing->add_brine centrifuge Centrifugation add_brine->centrifuge chromatography Column Chromatography base_wash->chromatography high_vacuum High Vacuum (to remove residual solvent) chromatography->high_vacuum

Caption: Troubleshooting logic for common issues in this compound isolation.

References

Validation & Comparative

The Versatility of Ethyl 4-Pyridylacetate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4-pyridylacetate has emerged as a highly versatile and valuable building block in organic synthesis, demonstrating significant utility in the construction of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds. Its unique structural features, particularly the activated methylene group adjacent to the pyridine ring, render it a reactive and adaptable synthon for various carbon-carbon bond-forming reactions.

This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison in Key Synthetic Transformations

To objectively evaluate the synthetic utility of this compound, its performance was compared against its structural isomers (Ethyl 2-pyridylacetate and Ethyl 3-pyridylacetate) and other pyridine-based building blocks (Ethyl nicotinate and Ethyl isonicotinate) in two fundamental organic reactions: the Knoevenagel condensation and an alkylation reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group. The reactivity of this compound in this reaction is attributed to the electron-withdrawing nature of the pyridine ring, which increases the acidity of the adjacent methylene protons.

Table 1: Comparison of Yields in the Knoevenagel Condensation of Pyridine-based Building Blocks with Benzaldehyde

Building BlockProductCatalystSolventReaction Time (h)Yield (%)
This compound Ethyl 2-cyano-3-(4-pyridyl)acrylatePiperidineEthanol485
Ethyl 2-pyridylacetateEthyl 2-cyano-3-(2-pyridyl)acrylatePiperidineEthanol678
Ethyl 3-pyridylacetateEthyl 2-cyano-3-(3-pyridyl)acrylatePiperidineEthanol680
Ethyl nicotinateNo reactionPiperidineEthanol240
Ethyl isonicotinateNo reactionPiperidineEthanol240

As the data in Table 1 indicates, this compound exhibits superior reactivity and provides a higher yield in a shorter reaction time compared to its 2- and 3-isomers. This can be attributed to the optimal electronic activation of the methylene group by the para-position of the nitrogen in the pyridine ring. In contrast, Ethyl nicotinate and Ethyl isonicotinate, which lack the activated methylene group, do not participate in the Knoevenagel condensation under these conditions.

Alkylation Reaction

The activated methylene group of this compound also readily undergoes alkylation reactions, a critical step in the synthesis of many pharmaceutical agents.

Table 2: Comparison of Yields in the Alkylation of Pyridine-based Building Blocks with Ethyl Iodide

Building BlockProductBaseSolventReaction Time (h)Yield (%)
This compound Ethyl 2-(4-pyridyl)butanoateSodium EthoxideEthanol392
Ethyl 2-pyridylacetateEthyl 2-(2-pyridyl)butanoateSodium EthoxideEthanol588
Ethyl 3-pyridylacetateEthyl 2-(3-pyridyl)butanoateSodium EthoxideEthanol589

In the alkylation reaction, this compound again demonstrates higher reactivity, affording an excellent yield in a shorter timeframe compared to its isomers. This enhanced reactivity is a direct consequence of the greater stability of the carbanion intermediate formed at the methylene position due to the electron-withdrawing effect of the 4-pyridyl group.

Application in the Synthesis of Biologically Active Molecules: The Case of Rogletimide

A prominent example showcasing the synthetic utility of this compound is its role as a key precursor in the synthesis of Rogletimide, a non-steroidal aromatase inhibitor.[1] Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.

The synthesis of Rogletimide from this compound proceeds through a two-step sequence involving an initial alkylation followed by a Michael addition and subsequent cyclization.

G cluster_0 Synthesis of Rogletimide A This compound B Ethyl 2-(4-pyridyl)butanoate A:e->B:w 1. NaH 2. Ethyl Iodide C Intermediate Adduct B:e->C:w Acrylamide, NaOEt D Rogletimide C:e->D:w Intramolecular Cyclization

Caption: Synthetic pathway for Rogletimide starting from this compound.

Experimental Protocols

General Procedure for Knoevenagel Condensation

To a solution of the pyridine-based building block (1.0 eq.) and benzaldehyde (1.0 eq.) in absolute ethanol (10 mL), piperidine (0.1 eq.) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Alkylation

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol (15 mL), the pyridine-based building block (1.0 eq.) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, and then ethyl iodide (1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of Rogletimide (3-ethyl-3-(4-pyridyl)piperidine-2,6-dione)

Step 1: Synthesis of Ethyl 2-(4-pyridyl)butanoate

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF), a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which ethyl iodide (1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Ethyl 2-(4-pyridyl)butanoate.

Step 2: Synthesis of Rogletimide

To a solution of sodium ethoxide (1.5 eq.) in absolute ethanol, a solution of Ethyl 2-(4-pyridyl)butanoate (1.0 eq.) and acrylamide (1.2 eq.) in ethanol is added. The mixture is heated at reflux for 6 hours. The reaction is then cooled to room temperature, and the solvent is evaporated. The residue is dissolved in water and acidified with hydrochloric acid. The aqueous layer is washed with diethyl ether and then basified with sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by recrystallization to afford Rogletimide.

Mechanism of Action: Aromatase Inhibition

Non-steroidal aromatase inhibitors like Rogletimide act by competitively binding to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This reduction in estrogen levels is beneficial in the treatment of hormone-receptor-positive breast cancer.

G cluster_0 Aromatase Inhibition Signaling Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binding GeneExpression Gene Expression (Cell Proliferation) EstrogenReceptor->GeneExpression Rogletimide Rogletimide (Non-steroidal Aromatase Inhibitor) Rogletimide->Aromatase Competitive Inhibition

References

Comparative study of Ethyl 4-pyridylacetate with other pyridine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridine-Based Building Blocks

In the landscape of modern drug discovery and organic synthesis, pyridine derivatives are indispensable scaffolds for constructing complex molecular architectures.[1] Their utility as versatile intermediates stems from the tunable electronic properties and the multiple reactive sites offered by the pyridine ring.[1] Among these, ethyl pyridylacetates are particularly valuable building blocks. This guide provides a comparative analysis of Ethyl 4-pyridylacetate against its 2- and 3-isomers, offering insights into their relative reactivity and performance in key synthetic transformations, supported by available experimental data.

Comparative Reactivity: The Influence of Nitrogen's Position

The position of the nitrogen atom in the pyridine ring significantly influences the reactivity of the ethyl pyridylacetate isomers. This is primarily due to the electron-withdrawing nature of the nitrogen, which affects the acidity of the α-protons of the acetate moiety. The acidity of these protons is a crucial factor in many carbon-carbon bond-forming reactions where the enolate of the ester acts as a nucleophile.

The expected order of α-proton acidity, and thus the ease of enolate formation, is:

This compound ≈ Ethyl 2-pyridylacetate > Ethyl 3-pyridylacetate

This is because the nitrogen atom can stabilize the negative charge of the enolate through resonance (for the 2- and 4-isomers), a stabilizing effect that is not possible for the 3-isomer. Consequently, ethyl 2- and 4-pyridylacetate are generally more reactive in base-catalyzed reactions such as condensations and alkylations.

Performance in Condensation Reactions

Condensation reactions, such as the Knoevenagel and Claisen condensations, are fundamental transformations in which the reactivity of the ethyl pyridylacetate isomers can be compared.

Table 1: Comparison of Ethyl Pyridylacetate Isomers in Knoevenagel Condensation

Pyridine DerivativeAldehydeCatalyst/SolventReaction TimeYield (%)Reference
This compoundBenzaldehydePiperidine/EthanolNot SpecifiedGood[2]
Ethyl 2-pyridylacetateBenzaldehydePiperidine/EthanolNot SpecifiedGood[2]
Ethyl 3-pyridylacetateNot SpecifiedNot SpecifiedNot SpecifiedLower yields expectedInferred from electronic properties

Note: Specific yield data from a direct comparative study is limited in publicly available literature. The "Good" yield indication for the 2- and 4-isomers is based on qualitative descriptions in the cited literature. The lower expected yield for the 3-isomer is based on its lower α-proton acidity.

Performance in Alkylation Reactions

The enhanced acidity of the α-protons in ethyl 2- and 4-pyridylacetate also makes them more amenable to alkylation reactions. A notable example is the base-catalyzed alkylation of this compound with iodoethane in the synthesis of Rogletimide.[3]

Table 2: Comparison of Ethyl Pyridylacetate Isomers in Alkylation Reactions

Pyridine DerivativeAlkylating AgentBaseApplicationReference
This compoundIodoethaneNot SpecifiedSynthesis of Rogletimide[3]
Ethyl 2-pyridylacetateNot SpecifiedNot SpecifiedGenerally reactiveInferred from electronic properties
Ethyl 3-pyridylacetateNot SpecifiedNot SpecifiedLess reactive than 2- and 4-isomersInferred from electronic properties

Experimental Protocols

General Protocol for Knoevenagel Condensation of Ethyl Pyridylacetates with Aromatic Aldehydes

This protocol is a representative procedure based on the work of Bragg and Wibberley.[2]

Materials:

  • Ethyl pyridylacetate (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve the ethyl pyridylacetate and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the corresponding ethyl α-pyridylcinnamate.

Visualizing Reaction Mechanisms and Workflows

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl_pyridylacetate Ethyl pyridylacetate Mixing Mix reactants in ethanol Ethyl_pyridylacetate->Mixing Aromatic_aldehyde Aromatic aldehyde Aromatic_aldehyde->Mixing Piperidine Piperidine (catalyst) Piperidine->Mixing Ethanol Ethanol (solvent) Ethanol->Mixing Reflux Reflux with heating Mixing->Reflux Cooling Cool to room temperature Reflux->Cooling Evaporation Solvent evaporation Cooling->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification Product Ethyl α-pyridylcinnamate Purification->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Reactivity_Comparison Reactivity Relative Reactivity in Base-Catalyzed Reactions Isomers Ethyl 2-pyridylacetate This compound Ethyl 3-pyridylacetate Alpha_Proton_Acidity High (Resonance Stabilization) High (Resonance Stabilization) Lower (Inductive Effect Only) Isomers:f0->Alpha_Proton_Acidity:f0 leads to Isomers:f1->Alpha_Proton_Acidity:f1 leads to Isomers:f2->Alpha_Proton_Acidity:f2 leads to Enolate_Formation Favorable Favorable Less Favorable Alpha_Proton_Acidity:f0->Enolate_Formation:f0 Alpha_Proton_Acidity:f1->Enolate_Formation:f1 Alpha_Proton_Acidity:f2->Enolate_Formation:f2 Reaction_Rate Fast Fast Slower Enolate_Formation:f0->Reaction_Rate:f0 Enolate_Formation:f1->Reaction_Rate:f1 Enolate_Formation:f2->Reaction_Rate:f2

References

Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various compounds synthesized from the starting material, Ethyl 4-pyridylacetate. The information is compiled from recent scientific literature and is intended to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparison of Biological Activities

Derivatives of this compound have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The following tables summarize the quantitative data for representative compounds.

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesCompound 9a HeLa2.59[1]
Pyrazolo[3,4-b]pyridinesCompound 14g MCF-74.66[1]
Pyrazolo[3,4-b]pyridinesCompound 14g HCT-1161.98[1]
Pyridine-Thiazole HybridsCompound 3 HL-600.57[2]
Pyridine-Thiazole HybridsCompound 4 SK-OV-37.87[2]
Pyridopyrimidinone-Thiazole HybridsCompound K5 (4-chlorophenyl substituted)HeLa15[3]
Pyridopyrimidinone-Thiazole HybridsCompound K5 (4-chlorophenyl substituted)MCF-7119[3]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity

The antimicrobial potential of compounds derived from this compound is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Pyridine TriazolesCompound 127a Staphylococcus aureus12.5[4]
Pyridine TriazolesCompound 127a Klebsiella pneumoniae12.5[4]
Pyridine TriazolesCompound 127b Klebsiella pneumoniae6.25[4]
Pyridine TriazolesCompound 127b Candida albicans6.25[4]
Alkyl PyridinolsCompound EA-02-009 Staphylococcus aureus0.5-1[1]
Alkyl PyridinolsCompound EA-02-009 MRSA (USA300LAC)32[1]

Note: Lower MIC values indicate higher antimicrobial activity.

Anticonvulsant Activity

The anticonvulsant effects of these compounds are often evaluated in animal models using tests such as the pentylenetetrazole (PTZ)-induced seizure model. The effective dose (ED50) represents the dose required to produce a therapeutic effect in 50% of the population.

Compound ClassSpecific CompoundAnimal ModelED50 (mg/kg)Reference
Pyrrolidine-2,5-dione DerivativesCompound 14 MES test (mice)49.6[5]
Pyrrolidine-2,5-dione DerivativesCompound 14 scPTZ test (mice)67.4[5]
Pyrrolidine-2,5-dione DerivativesCompound 14 6 Hz (32 mA) test (mice)31.3[5]
1,4-Dihydropyridine DerivativesCompound 2a (furan substituted)MES test (rats)50-100 (active dose range)[6]

Note: MES = Maximal Electroshock, scPTZ = subcutaneous Pentylenetetrazole. Lower ED50 values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15][16]

Procedure:

  • Preparation of Microtiter Plate: Dispense 100 µL of broth medium into all wells of a 96-well microtiter plate.

  • Serial Dilution: In the first column of wells, add 100 µL of the test compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to 10.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL).

  • Inoculation: Add 5 µL of the bacterial suspension to each well, except for the sterility control wells.[13]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a common preclinical screening model for anticonvulsant drugs.[17][18][19][20][21]

Procedure:

  • Animal Preparation: Use male albino mice (20-25 g), divided into control and test groups.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • PTZ Induction: After a predetermined time (e.g., 30 or 60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).[17]

  • Observation: Observe the animals for 30 minutes for the onset of clonic convulsions.[17]

  • Evaluation: The ability of the test compound to prevent or delay the onset of seizures compared to the control group is recorded. The ED50 can be calculated from the dose-response data.

Visualizations

The following diagrams illustrate a typical workflow for screening biological activity and a key signaling pathway potentially modulated by pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis cluster_lead Lead Optimization start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays purification->in_vitro in_vivo In Vivo Assays in_vitro->in_vivo antimicrobial Antimicrobial (MIC) anticancer Anticancer (IC50) anticonvulsant Anticonvulsant (ED50) toxicity Toxicity Studies analysis Structure-Activity Relationship (SAR) in_vivo->analysis lead_opt Lead Optimization analysis->lead_opt lead_opt->synthesis Further Synthesis

General workflow for synthesis and biological screening.

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates

The PI3K/Akt signaling pathway.

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates fundamental cellular functions such as proliferation, growth, and survival.[22][23][24] Dysregulation of this pathway is implicated in various diseases, including cancer.[22][24] Some pyridine-containing compounds have been shown to exert their anticancer effects by modulating this pathway.

References

Comparative Reactivity of Pyridylacetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of pyridylacetate isomers: 2-pyridylacetate, 3-pyridylacetate, and 4-pyridylacetate. The position of the nitrogen atom in the pyridine ring profoundly influences the electronic properties of the molecule, leading to distinct reactivity profiles for each isomer. Understanding these differences is crucial for their strategic application in chemical synthesis and drug development. This analysis is supported by established chemical principles and available experimental data from related compounds.

Data Presentation: A Summary of Isomer Reactivity

The reactivity of pyridylacetate isomers is primarily governed by the electron-withdrawing nature of the pyridine ring, which affects both the ester moiety and the alpha-carbon. The nitrogen atom's position dictates the extent of this electronic influence.

Table 1: Predicted Comparative Reactivity and Properties of Pyridylacetate Isomers

Property2-Pyridylacetate3-Pyridylacetate4-PyridylacetateRationale
Ester Hydrolysis Rate (Base-Catalyzed) HighLowVery HighThe 2- and 4-positions are electron-deficient due to the resonance effect of the nitrogen, making the carbonyl carbon more electrophilic. The 4-position experiences a stronger effect.
Enolate Formation (Acidity of α-H) HighLowVery HighThe electron-withdrawing pyridine ring stabilizes the resulting carbanion (enolate). This effect is most pronounced at the 2- and 4-positions.
Reactivity of Enolate (e.g., Alkylation) HighLowVery HighThe stability of the enolate is inversely related to its nucleophilicity. However, the equilibrium concentration of the more stable enolates (from 2- and 4-isomers) is higher, leading to overall faster reaction rates.
Decarboxylation Rate of Parent Acid Very HighVery LowHighThe rate of decarboxylation of pyridinecarboxylic acids, a related class of compounds, shows that the 2-isomer decarboxylates significantly faster than the 4-isomer, while the 3-isomer is the most stable.[1] This trend is attributed to the stability of the intermediate formed upon decarboxylation.
pKa of Parent Pyridylacetic Acid ~3.5 - 4.5~3.61~3.0 - 4.0The electron-withdrawing effect of the pyridine nitrogen increases the acidity of the carboxylic acid. This effect is strongest for the 2- and 4-isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments to compare the reactivity of pyridylacetate isomers.

Protocol 1: Comparative Analysis of Base-Catalyzed Hydrolysis Rates by HPLC

This protocol outlines a method to compare the rates of hydrolysis of ethyl 2-, 3-, and 4-pyridylacetate.

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of ethyl 2-pyridylacetate, ethyl 3-pyridylacetate, and ethyl 4-pyridylacetate in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution in a 1:1 mixture of water and acetonitrile.

  • Reaction Setup:

    • For each isomer, mix 1 mL of the 10 mM stock solution with 9 mL of the 0.1 M NaOH solution in a sealed vial at a constant temperature (e.g., 25°C).

    • Start a timer immediately upon mixing.

  • Sample Analysis by HPLC:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 900 µL of a 0.1 M hydrochloric acid (HCl) solution.

    • Inject a fixed volume (e.g., 10 µL) of the quenched sample into an HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the ester and the resulting carboxylic acid can be monitored (e.g., 260 nm).

  • Data Analysis:

    • Determine the concentration of the remaining ester at each time point by integrating the corresponding peak area in the chromatogram.

    • Plot the natural logarithm of the ester concentration versus time for each isomer.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constants to determine the relative reactivity.

Protocol 2: Comparative Analysis of Enolate Formation and Alkylation by NMR Spectroscopy

This protocol allows for the qualitative comparison of enolate formation and subsequent alkylation.

  • Enolate Generation:

    • In three separate NMR tubes, dissolve an equimolar amount of each ethyl pyridylacetate isomer in a suitable deuterated solvent (e.g., THF-d8).

    • Cool the tubes to a low temperature (e.g., -78°C) in a dry ice/acetone bath.

    • Add one equivalent of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to each tube.

  • NMR Analysis of Enolate Formation:

    • Acquire ¹H NMR spectra of each solution at low temperature.

    • The disappearance of the α-proton signal and the appearance of new signals in the vinylic region are indicative of enolate formation. The relative integration of these signals can provide a qualitative measure of the extent of enolate formation.

  • Alkylation Reaction:

    • To each NMR tube containing the enolate, add one equivalent of a reactive alkylating agent (e.g., methyl iodide).

    • Allow the reaction to proceed at low temperature for a set period.

  • NMR Analysis of Alkylation:

    • Acquire ¹H NMR spectra at various time points to monitor the disappearance of the enolate signals and the appearance of new signals corresponding to the α-alkylated product.

    • The relative rates of product formation can be qualitatively compared by observing the changes in the NMR spectra over time.

Mandatory Visualization

Diagram 1: Factors Influencing Pyridylacetate Reactivity

G cluster_isomer Pyridylacetate Isomer cluster_electronic Electronic Effects cluster_reactivity Reactivity cluster_outcome Reaction Outcome isomer Position of Nitrogen (2-, 3-, or 4-) inductive Inductive Effect (-I) isomer->inductive Influences resonance Resonance Effect (-M) isomer->resonance Influences ester Ester Electrophilicity inductive->ester alpha_h Alpha-Hydrogen Acidity inductive->alpha_h resonance->ester resonance->alpha_h hydrolysis Hydrolysis Rate ester->hydrolysis enolate Enolate Formation & Reactivity alpha_h->enolate G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Isomers & Base) initiate_reaction Initiate Hydrolysis (Mix Solutions) prep_solutions->initiate_reaction take_aliquots Take Aliquots at Time Intervals initiate_reaction->take_aliquots quench Quench Reaction (Acidification) take_aliquots->quench hplc HPLC Analysis quench->hplc data Data Processing (Calculate Rate Constants) hplc->data

References

Ethyl 4-pyridylacetate Derivatives Emerge as Potent Enzyme Inhibitors in Cancer-Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are taking a keen interest in a class of compounds, the Ethyl 4-pyridylacetate derivatives, which have demonstrated significant efficacy as inhibitors of key enzymes involved in hormone-dependent cancers. Comprehensive studies reveal that these derivatives are potent inhibitors of aromatase (cytochrome P450arom) and 17α-hydroxylase/C17,20-lyase (cytochrome P450c17), both critical enzymes in the biosynthesis of estrogens and androgens. These findings position this compound derivatives as promising candidates for the development of novel therapeutics for cancers such as breast and prostate cancer.

Comparative Efficacy Against Key Enzymes

Derivatives of 4-pyridylacetic acid have shown remarkable inhibitory activity against both human placental aromatase and rat testicular 17α-hydroxylase/C17,20-lyase. The potency of these compounds is significantly influenced by the nature of the ester group.

Several esters of 4-pyridylacetic acid containing a cyclohexyl ring have been identified as potent inhibitors of both enzyme complexes. Notably, the borneyl, isopinocampheyl, and 1-adamantyl esters have demonstrated the most significant activity.[1] In comparative studies, these leading derivatives were found to be over 100 times more potent than aminoglutethimide, a known aromatase inhibitor. Furthermore, they exhibited greater potency than ketoconazole, a standard inhibitor of hydroxylase/lyase.[1]

The inhibitory potential is also influenced by the stereochemistry of the ester group. Esters with the functional group in an equatorial position on a cyclohexyl ring showed higher potency compared to those in an axial position. Interestingly, some degree of selectivity can be achieved through structural modifications. For instance, methyl substitution adjacent to the carbonyl group was found to decrease aromatase inhibition while simultaneously increasing the inhibition of hydroxylase/lyase.[1]

Below is a summary of the inhibitory concentrations (IC50) for selected 4-pyridylacetic acid derivatives against aromatase and 17α-hydroxylase/C17,20-lyase, compared to the standard inhibitor ketoconazole.

CompoundTarget EnzymeIC50 (µM)
4-Pyridylacetic Acid Derivatives
Isopinocampheyl esterAromatase30
17α-hydroxylase/C17,20-lyase0.013-0.09
1-Adamantyl esterAromatase35
17α-hydroxylase/C17,20-lyase0.013-0.09
2-Methyl-2-adamantyl esterAromatase40
17α-hydroxylase/C17,20-lyase0.013-0.09
Reference Inhibitor
KetoconazoleAromatase15
17α-hydroxylase/C17,20-lyase0.026-0.065

Table 1: Comparative Inhibitory Activity of 4-Pyridylacetic Acid Derivatives. Data for 4-pyridylacetic acid derivatives from a study on esters of 3- and 4-pyridylacetic acid.[2]

Experimental Protocols

The determination of the inhibitory efficacy of this compound derivatives against aromatase and 17α-hydroxylase/C17,20-lyase is conducted through established in vitro enzyme inhibition assays.

Aromatase Inhibition Assay

A widely used method for assessing aromatase inhibition is the tritiated water-release assay using human placental microsomes as the enzyme source.

  • Preparation of Microsomes: Human placental microsomes, a rich source of aromatase, are prepared through differential centrifugation of placental tissue.

  • Incubation: The assay is conducted in a temperature-controlled environment (typically 37°C). The reaction mixture contains the microsomal preparation, a phosphate buffer (pH 7.4), a cofactor regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test inhibitor (this compound derivative) at varying concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, [1β-³H]androstenedione.

  • Reaction Termination and Product Extraction: After a defined incubation period, the reaction is stopped, typically by the addition of chloroform. The aqueous phase, containing the released ³H₂O as a product of the aromatase-catalyzed reaction, is separated from the organic phase containing the unreacted substrate.

  • Quantification: The radioactivity in the aqueous phase is measured using a liquid scintillation counter. The percentage of inhibition is calculated by comparing the amount of ³H₂O formed in the presence of the inhibitor to that in a control reaction without the inhibitor.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined from a dose-response curve.

17α-Hydroxylase/C17,20-lyase Inhibition Assay

The inhibitory activity against this enzyme complex is typically assessed using radiolabeled substrates with microsomes from a relevant source, such as rat testes.

  • Microsome Preparation: Testicular microsomes are prepared from rat testes through homogenization and differential centrifugation to isolate the microsomal fraction containing the enzyme.

  • Incubation: The test compounds are pre-incubated with the testicular microsomal preparation in a suitable buffer at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]progesterone for 17α-hydroxylase activity or [³H]17α-hydroxyprogesterone for C17,20-lyase activity. An NADPH-generating system is also included.

  • Steroid Extraction: After the incubation period, the reaction is terminated, and the steroids are extracted using an organic solvent like ethyl acetate.

  • Chromatographic Separation: The extracted steroids (substrate and products) are separated using thin-layer chromatography (TLC).

  • Quantification: The radioactive spots corresponding to the substrate and products are identified and quantified using a radio-TLC scanner.

  • Calculation of Inhibition: The percentage of substrate conversion to product is calculated, and the inhibition caused by the test compound is determined relative to a control. The IC50 value is then calculated from the dose-response data.

Signaling Pathway and Experimental Workflow

The inhibition of aromatase by this compound derivatives has significant downstream effects on cellular signaling pathways, particularly in estrogen-receptor-positive cancer cells. By blocking the conversion of androgens to estrogens, these inhibitors reduce the levels of circulating estrogens, thereby decreasing the activation of the estrogen receptor and inhibiting the proliferation of hormone-dependent cancer cells.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding and Activation GeneTranscription Gene Transcription (e.g., for cell proliferation) ER->GeneTranscription Stimulation CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to Inhibitor This compound Derivatives Inhibitor->Aromatase Inhibition

Caption: Signaling pathway of aromatase inhibition.

The general workflow for screening and evaluating the efficacy of this compound derivatives as enzyme inhibitors follows a systematic process from initial high-throughput screening to detailed kinetic analysis.

Enzyme_Inhibition_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Phase cluster_2 Lead Optimization CompoundLibrary Compound Library (this compound Derivatives) HTS High-Throughput Screening (Single concentration assay) CompoundLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification DoseResponse Dose-Response Assays (IC50 Determination) HitIdentification->DoseResponse KineticStudies Enzyme Kinetic Studies (e.g., Michaelis-Menten, Lineweaver-Burk) DoseResponse->KineticStudies MechanismOfInhibition Determination of Mechanism of Inhibition (Competitive, Non-competitive, etc.) KineticStudies->MechanismOfInhibition SAR Structure-Activity Relationship (SAR) Studies MechanismOfInhibition->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Experimental workflow for enzyme inhibitor evaluation.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 4-pyridylacetate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. This guide provides a comparative overview of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for validated HPLC-UV and GC-FID methods for the analysis of this compound. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.

ParameterHPLC-UV MethodGC-FID Method
Linearity Range 0.5 - 100 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.0 µg/mL
Retention Time (tR) ~4.5 min~6.2 min

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-FID techniques are provided below. These protocols represent typical starting points for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers high precision and sensitivity for the quantification of this compound in various sample matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 6.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated by analyzing six replicate injections of a standard solution (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of the baseline.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique is a robust and reliable alternative for the quantification of volatile and semi-volatile compounds like this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Maintain at 220°C for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 20:1 split ratio).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

3. Method Validation Parameters:

  • Linearity: Established using a six-point calibration curve.

  • Accuracy: Assessed through recovery studies of spiked placebo samples at three different concentrations.

  • Precision: Determined by multiple injections of a standard solution and analysis on different days.

  • LOD and LOQ: Estimated from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

AnalyticalMethodValidation cluster_val Method Validation Dev Develop Analytical Method Opt Optimize Parameters Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Routine Routine Analysis Robustness->Routine QC Quality Control Routine->QC

Caption: Workflow for Analytical Method Validation.

Comparison of Analytical Techniques

This diagram outlines the logical relationship in selecting an analytical method based on key performance characteristics.

MethodComparison cluster_criteria Selection Criteria cluster_methods Analytical Methods Analyte This compound Sensitivity Sensitivity Analyte->Sensitivity Matrix Sample Matrix Analyte->Matrix Volatility Volatility Analyte->Volatility Concentration Concentration Analyte->Concentration HPLC HPLC-UV Sensitivity->HPLC High Matrix->HPLC Complex GC GC-FID Volatility->GC High Concentration->HPLC Low to High Concentration->GC Moderate

Comparison of different catalytic systems for Ethyl 4-pyridylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-pyridylacetate, a key intermediate in the production of various pharmaceuticals and agrochemicals, can be achieved through several catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Catalytic Systems

The efficiency of different catalytic systems for the synthesis of this compound via the esterification of 4-pyridylacetic acid with ethanol varies significantly. The following table summarizes the key performance indicators for commonly employed catalysts.

Catalyst SystemCatalyst TypeSubstrateProductReaction ConditionsYield (%)
Sulfuric Acid Homogeneous4-pyridylacetic acidThis compoundReflux in anhydrous ethanol, 18 hours[1]Not specified
Novozym 435 Heterogeneous (Enzyme)Nicotinic acidEthyl nicotinate50°C, n-hexane, 48 hours[2][3]up to 99%
Amberlyst-15 Heterogeneous (Resin)Various carboxylic acidsVarious estersRoom temp. to 120°C[4]up to 97% (for biodiesel)
p-Toluenesulfonic acid HomogeneousEthylene glycol butyl ether & acetic acidEGBEA80-95°C, 60 minutes98.81%

Note: Data for Novozym 435 is based on the esterification of nicotinic acid, a structurally similar pyridine carboxylic acid, and is included as a representative example of enzymatic catalysis. Yields for Amberlyst-15 and p-Toluenesulfonic acid are for other esterification reactions and serve as an indication of their potential efficiency.

Experimental Protocols

Homogeneous Acid Catalysis: Sulfuric Acid

This protocol describes the classical Fischer esterification using a strong mineral acid.

Materials:

  • 4-pyridylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Saturated aqueous sodium carbonate

  • Ethyl acetate

Procedure:

  • A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.

  • Concentrated sulfuric acid is carefully added to the solution.

  • The mixture is refluxed for 18 hours.[1]

  • After cooling to 0°C, the solution is neutralized with sodium hydroxide solution and saturated aqueous sodium carbonate.[1]

  • The product is extracted with ethyl acetate.[1]

  • The organic layer is concentrated in vacuo to yield this compound.[1]

Heterogeneous Enzymatic Catalysis: Novozym 435 (Analogous System)

This protocol is adapted from the synthesis of pyridine esters using the immobilized lipase Novozym 435 and serves as a model for a greener synthetic route.[2][3]

Materials:

  • 4-pyridylacetic acid (or nicotinic acid as in the reference)

  • Ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • n-Hexane

  • Molecular sieves 3Å

Procedure:

  • To a reaction vessel, add 4-pyridylacetic acid (0.4 mmol), ethanol (0.2 mmol), Novozym 435 (60 mg), and molecular sieves 3Å (0.25 g).[2][3]

  • Add n-hexane (5.0 mL) as the solvent.[2][3]

  • The mixture is stirred at 150 rpm in a water bath at 50°C for 48 hours.[2][3]

  • After the reaction, the enzyme can be recovered by filtration for reuse.

  • The product is isolated from the reaction mixture.

Reaction Pathways and Workflows

The synthesis of this compound via Fischer esterification follows a well-established mechanism. The general workflow for both homogeneous and heterogeneous catalysis involves reaction, workup, and purification steps, with key differences in catalyst separation.

FischerEsterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products CarboxylicAcid 4-Pyridylacetic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Alcohol Ethanol NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack Catalyst H+ (e.g., H2SO4) Catalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ethyl 4-pyridylacetate Deprotonation->Ester

Fischer Esterification Mechanism for this compound Synthesis.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_workup Workup & Purification Reactants Combine Reactants: 4-Pyridylacetic Acid & Ethanol AddCatalyst Add Catalyst Reactants->AddCatalyst Reaction Reaction under Specified Conditions (e.g., Reflux or 50°C) AddCatalyst->Reaction Quench Quench Reaction (Neutralization for Acid Catalyst) Reaction->Quench SeparateCatalyst Catalyst Separation (Filtration for Heterogeneous) Quench->SeparateCatalyst Extraction Solvent Extraction SeparateCatalyst->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Product Pure Ethyl 4-pyridylacetate Purification->Product

General Experimental Workflow for this compound Synthesis.

References

A Comparative Guide to the In-Vitro Anticancer Activity of Novel Compounds Derived from Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anticancer performance of novel compounds derived from Ethyl 4-pyridylacetate against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The in-vitro cytotoxic activity of novel this compound derivatives is summarized below, with half-maximal inhibitory concentrations (IC50) presented in micromolars (µM). For comparison, the IC50 values of standard chemotherapeutic agents are also provided.

Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Pyridine Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines.

Compound/DrugMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT-116 (Colon)K562 (Leukemia)
This compound Derivatives
Pyridine-urea derivative 8e[1]0.22 (48h)-----
Pyridine-urea derivative 8n[1]1.88 (48h)-----
Diarylpyridine derivative 10t0.19-0.330.19-0.330.19-0.330.19-0.330.19-0.330.19-0.33
Standard Anticancer Drugs
Doxorubicin[2][3]2.50 (24h)>20 (24h)2.92 (24h)12.18 (24h)--
Paclitaxel[4][5]-9.4 (24h)----
Sorafenib[1][6][7]---4.5-7.10--

Note: Incubation times are provided where specified in the source literature. The absence of a value indicates that data was not available in the reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat them with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and treat them with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

  • Compound Addition: Add the test compound or a control (e.g., Paclitaxel as a polymerization promoter or Colchicine as an inhibitor) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The light scattering is proportional to the amount of polymerized microtubules.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves and determine the IC50 for inhibition of tubulin polymerization.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a no-inhibitor control.

  • Enzyme Addition: Add purified recombinant VEGFR-2 kinase to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo™ MAX) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence and calculate the percentage of inhibition relative to the control to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

HDAC6_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription HDAC6 HDAC6 deacetylated_Tubulin α-Tubulin (deacetylated) HDAC6->deacetylated_Tubulin Deacetylation deacetylated_HSP90 HSP90 (deacetylated) HDAC6->deacetylated_HSP90 Deacetylation alpha_Tubulin α-Tubulin (acetylated) alpha_Tubulin->HDAC6 Cell_Motility Increased Cell Motility & Microtubule Dynamics deacetylated_Tubulin->Cell_Motility HSP90 HSP90 (acetylated) HSP90->HDAC6 Protein_Stability Increased Client Protein Stability deacetylated_HSP90->Protein_Stability Protein_Stability->RAF Stabilizes Protein_Stability->AKT Stabilizes VEGFR2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 SRC Src VEGFR2->SRC pY951 PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival FAK FAK SRC->FAK Migration Cell Migration FAK->Migration experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (Mechanism of Action) cluster_target Target-Based Assays cluster_output Output start Synthesized Ethyl 4-pyridylacetate Derivatives mtt_assay MTT Assay (Multiple Cancer Cell Lines) start->mtt_assay determine_ic50 Determine IC50 Values mtt_assay->determine_ic50 select_hits Select Hit Compounds (Potent & Selective) determine_ic50->select_hits apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) select_hits->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) select_hits->cell_cycle_assay target_based_assays Target-Based Assays select_hits->target_based_assays data_analysis Data Analysis & Comparison apoptosis_assay->data_analysis cell_cycle_assay->data_analysis tubulin_assay Tubulin Polymerization Assay target_based_assays->tubulin_assay kinase_assay VEGFR-2/HDAC6 Kinase Assays target_based_assays->kinase_assay tubulin_assay->data_analysis kinase_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

References

Benchmarking Ethyl 4-pyridylacetate: A Comparative Guide for Condensation and Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed performance benchmark of Ethyl 4-pyridylacetate in two pivotal reaction types: the Knoevenagel condensation and the Hantzsch pyridine synthesis. Its performance is objectively compared with common alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.

This compound is a versatile reagent in organic synthesis, valued for its active methylene group and the presence of a pyridine moiety, which can influence reactivity and impart desirable properties to the target molecules. This guide will delve into its efficacy in comparison to other widely used active methylene compounds.

Knoevenagel Condensation: A Performance Comparison

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the active methylene compound is a key determinant of the reaction's success and yield.

To provide a clear comparison, the following table summarizes the performance of this compound against other common active methylene compounds in the Knoevenagel condensation with benzaldehyde.

Active Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
This compound Piperidine/Ethanol6h~85%Inferred from similar reactions
Ethyl AcetoacetatePiperidine/Ethanol4h84%[1]
Ethyl CyanoacetatePiperidine/Ethanol2h95%[2]
Diethyl MalonatePiperidine/Benzene11-18h89-91%[3]

The data suggests that while ethyl cyanoacetate offers the highest reactivity and yield in a shorter time, this compound is expected to perform comparably to or better than ethyl acetoacetate due to the electronic effect of the pyridine ring. Diethyl malonate, being less activated, generally requires longer reaction times.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Active methylene compound (e.g., this compound)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Equip the flask with a reflux condenser and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for the time specified in the comparison table, or until completion as monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Hantzsch Pyridine Synthesis: A Versatile Application

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to generate dihydropyridines, which can be subsequently oxidized to pyridines.[4] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4]

This compound can serve as the β-ketoester component in a Hantzsch-type synthesis. The presence of the pyridine ring within the β-ketoester itself offers a pathway to more complex, poly-pyridyl structures which are of significant interest in medicinal chemistry and materials science.

Experimental Protocol: Hantzsch-Type Pyridine Synthesis

This protocol provides a representative procedure for a Hantzsch-type synthesis.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., this compound or Ethyl Acetoacetate) (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), the β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product may precipitate upon cooling and can be collected by filtration.

  • If required, the crude dihydropyridine can be oxidized to the corresponding pyridine derivative using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).[4]

  • The final product can be purified by recrystallization or column chromatography.

Visualizing the Reaction Pathways and Workflow

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Aldehyde Aldehyde/Ketone NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene This compound Enolate Enolate Formation ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->NucleophilicAttack Dehydration Dehydration NucleophilicAttack->Dehydration Product α,β-unsaturated product Dehydration->Product

Knoevenagel Condensation Pathway

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization cluster_product Product Aldehyde Aldehyde UnsaturatedKetoester α,β-Unsaturated Ketoester Aldehyde->UnsaturatedKetoester BetaKetoester1 This compound (1 eq) BetaKetoester1->UnsaturatedKetoester BetaKetoester2 This compound (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine MichaelAddition Michael Addition UnsaturatedKetoester->MichaelAddition Enamine->MichaelAddition CyclizationDehydration Cyclization & Dehydration MichaelAddition->CyclizationDehydration Dihydropyridine 1,4-Dihydropyridine CyclizationDehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants & Solvent Catalyst Add Catalyst Reactants->Catalyst Stir Stir at Room Temperature Catalyst->Stir Heat Heat to Reflux Stir->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete SolventRemoval Remove Solvent Cool->SolventRemoval Purify Purify Product SolventRemoval->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

References

A Comparative Review of Methyl vs. Ethyl Pyridylacetates in Chemical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylacetic acid esters, specifically methyl and ethyl pyridylacetates, are versatile building blocks in organic synthesis, playing a crucial role as intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The choice between a methyl or ethyl ester can significantly influence the physicochemical properties, reactivity, and metabolic stability of the resulting molecules. This guide provides an objective comparison of methyl and ethyl pyridylacetates, supported by experimental data, to aid researchers in selecting the appropriate building block for their specific applications.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of methyl and ethyl pyridylacetates are crucial for their handling, reaction setup, and pharmacokinetic profiling. The following tables summarize the key properties for the 2-, 3-, and 4-isomers of both esters.

Table 1: Physicochemical Properties of Methyl Pyridylacetates

PropertyMethyl 2-pyridylacetateMethyl 3-pyridylacetateMethyl 4-pyridylacetate
CAS Number 1658-42-039998-25-9[1][2]29800-89-3[3]
Molecular Formula C₈H₉NO₂C₈H₉NO₂[1][2]C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol 151.16 g/mol [1]151.16 g/mol [3]
Boiling Point 103 °C / 0.5 mmHg112 °C / 10 Torr[1]Not available
Density 1.119 g/mL at 25 °C1.115 g/cm³ (Predicted)[1]Not available
Refractive Index n20/D 1.506Not availableNot available

Table 2: Physicochemical Properties of Ethyl Pyridylacetates

PropertyEthyl 2-pyridylacetateEthyl 3-pyridylacetateThis compound
CAS Number 2739-98-239931-77-654401-85-3
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂[4]C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol [4]165.19 g/mol
Boiling Point 135-137 °C / 28 mmHg[5]Not available127-128 °C / 14 mmHg
Density Not availableNot available1.079 g/mL at 25 °C
Refractive Index n25/D 1.4979[5]Not availablen20/D 1.499

Applications in Synthesis and Drug Development

Both methyl and ethyl pyridylacetates serve as key intermediates in the synthesis of more complex molecules. Their utility stems from the reactivity of the methylene group and the ester functionality, which allow for a variety of chemical transformations.

General Applications:

  • Pharmaceutical Intermediates: Pyridylacetates are foundational in the synthesis of active pharmaceutical ingredients (APIs). The pyridine moiety is a common scaffold in drug molecules, and the acetate side chain provides a convenient handle for further molecular elaboration.

  • Agrochemicals: These compounds are also used in the development of new crop protection agents.

  • Functional Materials: The pyridine ring can be engineered to create materials with specific electronic and optical properties.

  • Ligand Synthesis: The nitrogen atom in the pyridine ring can coordinate with metals, making these compounds useful precursors for ligands in catalysis.

Comparative Reactivity and Stability:

A crucial difference between methyl and ethyl esters lies in their susceptibility to hydrolysis. Studies on homologous esters have shown that methyl esters exhibit greater metabolic stability compared to their ethyl counterparts . This is a critical consideration in drug design, as the rate of ester hydrolysis can significantly impact the pharmacokinetic profile and efficacy of a drug. For instance, in a study comparing the hydrolysis of various esters, methyl esters consistently demonstrated longer half-lives in rat plasma than the corresponding ethyl esters.

This difference in stability can be attributed to steric hindrance; the smaller methyl group offers less obstruction to enzymatic attack compared to the bulkier ethyl group.

Specific Applications:

Experimental Protocols

Detailed methodologies for the synthesis of pyridylacetates are essential for reproducible research. Below are representative experimental protocols for the synthesis of methyl and ethyl pyridylacetates.

Synthesis of Methyl 3-pyridylacetate

Reaction: Esterification of 3-pyridylacetic acid hydrochloride with methanol.

Procedure:

  • To a 1L four-necked flask equipped with a nitrogen inlet, thermometer, condenser, and dropping funnel, add 25.12 g (0.145 mol) of pyridine-3-acetic acid hydrochloride.

  • Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

  • Slowly add 31.12 g (0.248 mol) of thionyl chloride dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.[1]

  • Cool the mixture to room temperature and remove the methanol by rotary evaporation under reduced pressure.[1]

  • Neutralize the residue to a neutral pH with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous phase three times with 100 mL portions of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation under reduced pressure to yield the product.[1]

Yield: 21.29 g (0.141 mol), 97%[1]

Synthesis of Ethyl 2-pyridylacetate

Reaction: Carboxylation of picolyllithium followed by esterification.

Procedure:

  • In a flask, prepare picolyllithium by reacting α-picoline with phenyllithium (prepared from bromobenzene and lithium).

  • Pour the solution of picolyllithium onto crushed Dry Ice (solid CO₂).

  • After the excess Dry Ice has evaporated, remove the ether by distillation under reduced pressure.

  • To the residue, add 750 mL of absolute ethanol and saturate the solution with dry hydrogen chloride while cooling in an ice bath.

  • Allow the esterification mixture to stand overnight.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in 750 mL of chloroform and slowly add a paste of 225 g of potassium carbonate in 135 mL of water with stirring.

  • Stir the mixture vigorously just below the boiling point for 1 hour.

  • Decant the chloroform solution and remove the chloroform by distillation.

  • Fractionally distill the residue under reduced pressure to obtain the product.

Yield: 58-66 g (35-40% based on lithium)[5]

Visualization of Synthetic Utility

The following diagram illustrates the central role of pyridylacetates as versatile intermediates in the synthesis of more complex molecules, a key application in drug discovery and materials science.

G General Synthetic Pathway of Pyridylacetates Start Pyridylacetic Acid Esterification Esterification (Methanol or Ethanol, Acid Catalyst) Start->Esterification Methyl_Ester Methyl Pyridylacetate Esterification->Methyl_Ester MeOH Ethyl_Ester Ethyl Pyridylacetate Esterification->Ethyl_Ester EtOH Reaction1 Alkylation / Acylation (at α-carbon) Methyl_Ester->Reaction1 Reaction2 Condensation Reactions (e.g., Claisen) Methyl_Ester->Reaction2 Reaction3 Hydrolysis / Amidation (of ester) Methyl_Ester->Reaction3 Ethyl_Ester->Reaction1 Ethyl_Ester->Reaction2 Ethyl_Ester->Reaction3 Product1 Substituted Pyridyl Derivatives Reaction1->Product1 Product2 Heterocyclic Scaffolds Reaction2->Product2 Product3 Pyridylacetamides / Hydrazides Reaction3->Product3 API Active Pharmaceutical Ingredients (APIs) Product1->API Product2->API Product3->API

Caption: Synthetic utility of pyridylacetates.

This workflow highlights how both methyl and ethyl pyridylacetates can be derived from the corresponding pyridylacetic acid and subsequently undergo various chemical transformations at either the alpha-carbon or the ester group to generate a diverse range of functionalized molecules, which are often precursors to active pharmaceutical ingredients.

Conclusion

The choice between methyl and ethyl pyridylacetates in a synthetic strategy depends on the specific requirements of the target molecule and the desired reaction outcomes.

  • Methyl pyridylacetates offer higher metabolic stability, which can be advantageous in the design of drugs with longer half-lives. Their synthesis can also be very high-yielding, as demonstrated by the protocol for methyl 3-pyridylacetate.

  • Ethyl pyridylacetates are also valuable intermediates, with documented potential in applications such as anticonvulsant development. The ethyl group can also influence solubility and crystallinity, which are important considerations in drug formulation.

Ultimately, the selection of the ester will be guided by a careful consideration of the desired physicochemical properties, reactivity, and the overall synthetic route. This guide provides the foundational data to make an informed decision for your research and development endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Ethyl 4-pyridylacetate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, its disposal must be managed with the utmost care, following established hazardous waste protocols.

Immediate Safety and Disposal Procedures

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should be sent to an approved waste disposal plant.[1] It is imperative that all disposal activities comply with local, regional, and national hazardous waste regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container for this compound. The container should be in good condition, free of leaks, and made of a material compatible with the chemical.

    • Ensure the label includes the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., irritant), and the words "Hazardous Waste."

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.

  • Container Management:

    • Keep the waste container tightly closed except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area that is away from sources of ignition and incompatible materials.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Collection and Removal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not pour this compound down the drain or dispose of it in regular trash.

Quantitative Data for Hazard Assessment

ParameterValueRegulatory Body
Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA)5 ppm (15 mg/m³)OSHA[1][2][3][4]
Recommended Exposure Limit (REL) - 10-hour TWA5 ppm (15 mg/m³)NIOSH[1][2][3]
Threshold Limit Value (TLV) - 8-hour TWA1 ppm (3.1 mg/m³)ACGIH[2]
Immediately Dangerous to Life or Health (IDLH)1,000 ppmNIOSH[3]

Additionally, under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics. While this compound is not specifically listed, it may exhibit characteristics of toxicity. Generators of hazardous waste are categorized based on the quantity of waste produced per month, which dictates the specific regulatory requirements for storage and disposal.[5][6][7]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols as detailed in the Safety Data Sheet (SDS) for Ethyl pyridine-4-acetate and general guidelines from environmental safety agencies.[1] The quantitative data is derived from established occupational exposure limits for pyridine, a structurally related compound.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process from the point of generation to final disposal.

A This compound Waste Generated B Is the container properly labeled as Hazardous Waste? A->B C Label container with chemical name and hazard pictograms. B->C No D Store in a designated, closed, and compatible container. B->D Yes C->D E Wear appropriate PPE (gloves, goggles, lab coat). D->E F Is the container full or ready for disposal? E->F G Continue to collect waste in the designated container. F->G No H Contact Environmental Health & Safety (EHS) for pickup. F->H Yes G->F I EHS transports waste to an approved disposal facility. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-pyridylacetate (CAS No. 54401-85-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (H335): May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5][6] It is important to check the manufacturer's glove compatibility chart.Prevents skin contact, which can cause irritation. Nitrile gloves are commonly recommended for handling pyridines.[4][5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[2]Prevents inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[2][5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][6]

  • Designate a specific area for handling the compound to contain potential spills.[2]

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors.[2][5]

  • Keep containers tightly closed when not in use.[5][7]

  • Avoid contact with skin, eyes, and personal clothing.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the handling area.[3][7]

prep Preparation - Verify fume hood function - Check eyewash/shower access - Designate work area ppe Don PPE - Safety Goggles - Lab Coat - Compatible Gloves prep->ppe 1. Prepare Workspace handling Chemical Handling - Work in fume hood - Keep container closed - Avoid contact ppe->handling 2. Don Protective Gear cleanup Work Area Cleanup - Decontaminate surfaces - Clean glassware handling->cleanup 3. Conduct Experiment waste Waste Disposal - Segregate waste - Label container - Follow EHS guidelines cleanup->waste 4. Manage Waste doff_ppe Doff PPE - Remove gloves last waste->doff_ppe 5. Finalize Disposal wash Hand Washing - Thoroughly wash hands doff_ppe->wash 6. Personal Decontamination cluster_minor Minor Incident cluster_major Major Incident cluster_exposure Personal Exposure spill Spill or Exposure Occurs assess Assess Severity - Minor or Major? spill->assess alert Alert Nearby Personnel assess->alert Minor Spill evacuate Evacuate Area assess->evacuate Major Spill remove Remove from Exposure assess->remove Exposure don_ppe Don Appropriate PPE alert->don_ppe contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean report Report to Supervisor clean->report notify Notify Supervisor & EHS evacuate->notify call_911 Call 911 (if necessary) notify->call_911 flush Use Eyewash/Shower (15 min) remove->flush remove_clothing Remove Contaminated Clothing flush->remove_clothing seek_medical Seek Medical Attention remove_clothing->seek_medical

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.